molecular formula C10H11BrO3 B1313145 Methyl 3-(2-bromoethoxy)benzoate CAS No. 59516-96-0

Methyl 3-(2-bromoethoxy)benzoate

Cat. No.: B1313145
CAS No.: 59516-96-0
M. Wt: 259.1 g/mol
InChI Key: CGGLKWTURIUCMN-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoethoxy)benzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-bromoethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-bromoethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-bromoethoxy)benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGLKWTURIUCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440826
Record name Methyl 3-(2-bromoethoxy)benzoate
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59516-96-0
Record name Methyl 3-(2-bromoethoxy)benzoate
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Record name methyl 3-(2-bromoethoxy)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-bromoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59516-96-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(2-bromoethoxy)benzoate, a versatile building block in organic synthesis, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

Methyl 3-(2-bromoethoxy)benzoate is a substituted aromatic ester. Its unique structure, featuring a reactive bromoethoxy group and a methyl ester on a central benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 3-(2-bromoethoxy)benzoate

PropertyValueSource
CAS Number 59516-96-0[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Purity Typically ≥97%[1]
Storage Conditions Room temperature[1]
Shipping Conditions Room temperature[1]

Synthesis of Methyl 3-(2-bromoethoxy)benzoate

The most logical and widely applicable synthetic route to Methyl 3-(2-bromoethoxy)benzoate is through a Williamson ether synthesis. This well-established reaction involves the etherification of a phenol with an alkyl halide. In this case, the phenolic starting material is methyl 3-hydroxybenzoate, which is reacted with 1,2-dibromoethane.

The causality behind this choice of reaction is rooted in its reliability and efficiency for forming aryl ethers. The phenolic proton of methyl 3-hydroxybenzoate is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the desired ether linkage. The use of an excess of 1,2-dibromoethane can help to minimize the formation of the bis-ether byproduct.

A detailed, self-validating experimental protocol is provided below.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for the synthesis of similar bromoethoxy-substituted aromatic compounds.[2]

Diagram 1: Synthetic Pathway for Methyl 3-(2-bromoethoxy)benzoate

G start Methyl 3-hydroxybenzoate reaction Williamson Ether Synthesis start->reaction Reacts with reagent1 1,2-Dibromoethane Base (e.g., K2CO3, NaOH) reagent1->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction product Methyl 3-(2-bromoethoxy)benzoate reaction->product Yields

Caption: Williamson ether synthesis of Methyl 3-(2-bromoethoxy)benzoate.

Materials:

  • Methyl 3-hydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Reagent: Add 1,2-dibromoethane (2.0-3.0 eq) to the mixture. The excess is used to favor the mono-alkylation product.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 3-(2-bromoethoxy)benzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 3-(2-bromoethoxy)benzoate serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The presence of the reactive bromoethyl group allows for further functionalization, making it a valuable building block for creating diverse chemical libraries for drug screening.

A notable application of this compound is in the development of kinase inhibitors. A patent for compounds and compositions as protein kinase inhibitors cites the use of a derivative of Methyl 3-(2-bromoethoxy)benzoate.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The ability to synthesize novel kinase inhibitors is therefore of significant interest in pharmaceutical research.

Diagram 2: Role of Methyl 3-(2-bromoethoxy)benzoate as a Synthetic Intermediate

G start Methyl 3-(2-bromoethoxy)benzoate reaction Nucleophilic Substitution (e.g., with an amine) start->reaction Reacts with Nucleophile intermediate Functionalized Intermediate reaction->intermediate Forms final_product Bioactive Molecule (e.g., Kinase Inhibitor) intermediate->final_product Further Synthetic Steps

Caption: General scheme for the use of Methyl 3-(2-bromoethoxy)benzoate.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons of the ester. The protons on the carbon adjacent to the bromine will be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the oxygen.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the ethoxy group, and the methyl carbon of the ester.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (259.10 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be observed.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 3-(2-bromoethoxy)benzoate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 3-(2-bromoethoxy)benzoate, with its CAS number 59516-96-0, is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the presence of a reactive bromoethoxy group make it an attractive starting material for the preparation of a wide range of more complex molecules. Its documented use in the synthesis of potential kinase inhibitors highlights its importance in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • PrepChem. Synthesis of 3-(2-bromoethoxy)phenol. Available at: [Link]

  • Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

Sources

"Methyl 3-(2-bromoethoxy)benzoate chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Protocols and Medicinal Chemistry Applications

Executive Summary

Methyl 3-(2-bromoethoxy)benzoate (CAS 59516-96-0) is a bifunctional building block extensively utilized in medicinal chemistry and materials science. Structurally, it consists of a benzoate core functionalized with a reactive alkyl bromide side chain at the meta position. This dual functionality—an electrophilic alkyl bromide and a hydrolyzable ester—makes it an ideal "linker" molecule. It is frequently employed to introduce the 3-(methoxycarbonyl)phenoxy moiety into biologically active scaffolds or to serve as a precursor for heterobifunctional crosslinkers in PROTAC (Proteolysis Targeting Chimera) development.

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic routes, and reactivity profiles, designed for researchers requiring high-purity intermediates.

Physicochemical Profile

The following data consolidates experimental and predicted values to establish a baseline for identification and quality control.

PropertyValueNotes
IUPAC Name Methyl 3-(2-bromoethoxy)benzoate
CAS Number 59516-96-0
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical State Viscous Liquid / Low-melting SolidTends to solidify upon prolonged storage at 4°C.
Boiling Point ~330°C (Predicted)Decomposes before boiling at atm pressure; distill under high vacuum.[1][2]
Solubility DCM, EtOAc, THF, DMFInsoluble in water.
LogP 2.8 (Predicted)Lipophilic character facilitates membrane permeability.

Synthetic Methodology: Optimized Williamson Ether Synthesis

The most robust route to Methyl 3-(2-bromoethoxy)benzoate is the alkylation of methyl 3-hydroxybenzoate with 1,2-dibromoethane. While conceptually simple, this reaction requires specific stoichiometric controls to prevent the formation of the unwanted symmetric dimer, 1,2-bis(3-methoxycarbonylphenoxy)ethane.

Reaction Mechanism & Logic

The reaction proceeds via an S_N2 mechanism .[3][4][5] The phenoxide anion, generated in situ by a base, attacks the electrophilic carbon of the 1,2-dibromoethane.

  • Critical Control Point (Stoichiometry): A large excess (3–5 equivalents) of 1,2-dibromoethane is mandatory. If a 1:1 ratio is used, the mono-alkylated product (containing a leaving group) competes with the dibromide for the remaining phenoxide, leading to significant dimerization.

  • Base Selection: Potassium carbonate (K₂CO₃) in acetone or DMF is standard. Cesium carbonate (Cs₂CO₃) can accelerate the reaction due to the "cesium effect" (increased solubility and "naked" anion reactivity) but is often unnecessary for primary alkyl halides.

Experimental Protocol

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 equiv)

  • 1,2-Dibromoethane (4.0 equiv)

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • Acetone (Reagent grade) or DMF (Dry)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxybenzoate in acetone (0.2 M concentration). Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Add 1,2-dibromoethane in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 12–16 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear. The product will appear as a higher R_f spot. A very high R_f spot may indicate the dimer (minor impurity if excess bromide is used).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane (rotary evaporator with a high-vacuum pump is recommended due to the boiling point of dibromoethane).

  • Purification: The residue is typically purified via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure oil/solid.

Synthesis Workflow Diagram

SynthesisFlow Start Methyl 3-hydroxybenzoate Reagents 1,2-Dibromoethane (4 equiv) K2CO3 (2 equiv) Acetone, Reflux Start->Reagents Intermediate Transition State (SN2 Attack) Reagents->Intermediate Deprotonation Product Methyl 3-(2-bromoethoxy)benzoate (Major) Intermediate->Product Primary Pathway SideProduct Symmetric Dimer (Minor, prevented by excess bromide) Intermediate->SideProduct Secondary Pathway (If bromide is limiting)

Figure 1: Synthetic pathway emphasizing the suppression of dimerization via stoichiometric control.

Structural Characterization

Verification of the product structure is essential. The following NMR shifts are diagnostic for the 3-(2-bromoethoxy) substitution pattern.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (dt, 1H): Aromatic proton ortho to ester.[6]

    • δ 7.55 (dd, 1H): Aromatic proton ortho to ester (other side).

    • δ 7.35 (t, 1H): Aromatic meta proton.[6]

    • δ 7.15 (dd, 1H): Aromatic proton ortho to ether.

    • δ 4.35 (t, J=6.2 Hz, 2H): -O-CH₂ -CH₂-Br (Deshielded by oxygen).

    • δ 3.91 (s, 3H): Ester -OCH₃ .

    • δ 3.65 (t, J=6.2 Hz, 2H): -O-CH₂-CH₂ -Br (Deshielded by bromine).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct peaks for the carbonyl (~166 ppm), aromatic carbons (~115-160 ppm), ether carbon (~68 ppm), ester methyl (~52 ppm), and alkyl bromide carbon (~29 ppm).

Reactivity & Functionalization

Methyl 3-(2-bromoethoxy)benzoate serves as a divergent intermediate. Its chemical value lies in the orthogonality of the alkyl bromide and the methyl ester.

Path A: Nucleophilic Displacement (Alkyl Bromide Reactivity)

The primary alkyl bromide is highly susceptible to S_N2 reactions with nucleophiles (amines, thiols, azides) without affecting the ester (under neutral conditions).

  • Application: Synthesis of amine-linked scaffolds for library generation.

  • Reagents: Primary/Secondary amines, K₂CO₃, MeCN, Heat.

Path B: Ester Hydrolysis

The methyl ester can be selectively hydrolyzed to the carboxylic acid, allowing for subsequent amide coupling (e.g., EDC/NHS coupling).

  • Application: Attaching the linker to a protein or amine-bearing drug.

  • Reagents: LiOH (1.1 equiv), THF/H₂O, RT. (Note: Avoid harsh basic conditions that might cause elimination of HBr).

Reactivity Map

ReactivityMap Core Methyl 3-(2-bromoethoxy)benzoate (Core Scaffold) ActionA S_N2 Displacement (R-NH2, K2CO3) Core->ActionA ActionB Hydrolysis (LiOH, THF/H2O) Core->ActionB ActionC Substitution (NaN3, DMF) Core->ActionC NodeA Amino-Ester Derivative ActionA->NodeA NodeB Benzoic Acid Derivative ActionB->NodeB NodeC Azido-Ester (Click Chemistry Precursor) ActionC->NodeC

Figure 2: Divergent functionalization pathways for medicinal chemistry applications.

Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It is classified as a skin irritant and a lachrymator (induces tearing).

  • PPE: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is mandatory. Work must be conducted in a certified chemical fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or degradation of the bromide.

References

  • LookChem. (n.d.). Methyl 3-(2-bromoethoxy)benzoate Properties and CAS 59516-96-0. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxybenzoate Product Information. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Procedure. Retrieved from

  • ChemSynthesis. (2000). Synthesis Reference: Journal of Medicinal Chemistry, 43, 1508. Retrieved from

Sources

Technical Monograph: Methyl 3-(2-bromoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(2-bromoethoxy)benzoate Structure & Application Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Strategic Utilization in Linker Chemistry and Pharmacophore Design[1]

Executive Summary

Methyl 3-(2-bromoethoxy)benzoate (CAS: 59516-96-0) is a bifunctional aromatic building block extensively utilized in medicinal chemistry.[1][2][3] Structurally, it consists of a benzoate core substituted at the meta position with a 2-bromoethoxy chain.[1] This specific architecture serves as a critical "anchor and tether" motif: the methyl ester functions as a protected carboxylic acid (anchor), while the bromoethoxy tail acts as an electrophilic tether for nucleophilic conjugation.[1]

This guide analyzes the physicochemical profile, synthetic pathways, and strategic applications of this compound, specifically within the context of PROTAC® linker design and fragment-based drug discovery (FBDD).[1]

Structural Anatomy & Physicochemical Profile[1][4]

The molecule is defined by three distinct reactive zones, each governing its behavior in synthetic workflows.[1]

Chemical Identity
ParameterSpecification
IUPAC Name Methyl 3-(2-bromoethoxy)benzoate
CAS Number 59516-96-0
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/crystallinity)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Spectroscopic Signature (Diagnostic)

Note: The following data represents the theoretical consensus for structural validation based on ¹H NMR shielding constants for 3-substituted benzoates.

  • Aromatic Region (7.0 – 8.0 ppm): The 3-substitution pattern creates a distinct multiplet pattern.[1] Expect a doublet of doublets (dd) or multiplet for the proton para to the ester, and a singlet-like peak for the proton between the substituents (C2-H).[1]

  • Ester Methyl (3.9 ppm): A sharp singlet integrating to 3H (

    
    ).[1]
    
  • Ethylene Linker (3.6 – 4.4 ppm): This is the purity checkpoint.[1]

    • 
       ~4.3 ppm (t, 2H): 
      
      
      
      (Deshielded by phenoxy oxygen).[1]
    • 
       ~3.6 ppm (t, 2H): 
      
      
      
      (Shielded relative to the phenoxy methylene).[1]

Synthetic Methodology: The "Dilution Control" Protocol[1]

The primary challenge in synthesizing Methyl 3-(2-bromoethoxy)benzoate is preventing the formation of the symmetrical dimer, 1,2-bis(3-methoxycarbonylphenoxy)ethane .[1] This byproduct forms if the mono-alkylated product reacts with a second equivalent of the starting phenol.[1]

Optimized Williamson Ether Synthesis

To maximize yield and purity, a high-dilution, excess-electrophile strategy is required.[1]

Reagents:

  • Substrate: Methyl 3-hydroxybenzoate

  • Electrophile: 1,2-Dibromoethane (5.0 equivalents)

  • Base: Potassium Carbonate (

    
    , anhydrous)[1]
    
  • Solvent: Acetone (reflux) or Acetonitrile (80°C)

Protocol:

  • Activation: Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in Acetone [0.1 M]. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 1,2-Dibromoethane (5.0 eq) in a single portion. Crucial: The large excess ensures the phenoxide encounters the dibromide preferentially over the mono-brominated product.[1]

  • Reflux: Heat to reflux (approx. 56°C) for 12–18 hours. Monitor by TLC (Product

    
     > Starting Material).[1]
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. The excess 1,2-dibromoethane (bp ~131°C) can be removed via high-vacuum distillation or column chromatography.[1]

Mechanistic Pathway & Byproduct Control[1]

Synthesispathway cluster_0 Critical Control Point Phenol Methyl 3-hydroxybenzoate (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide -H+ Base K2CO3 (Deprotonation) Base->Phenoxide Product Methyl 3-(2-bromoethoxy)benzoate (Target) Phenoxide->Product SN2 Attack (Fast) Dimer Bis-phenoxy Dimer (Impurity) Phenoxide->Dimer Dibromide 1,2-Dibromoethane (5.0 eq Excess) Dibromide->Product Excess drives mono-alkylation Product->Dimer 2nd SN2 Attack (Slow if excess Br-R-Br)

Figure 1: Reaction pathway highlighting the kinetic competition between product formation and dimerization.[1] The use of excess dibromide suppresses the path to the dimer.[1]

Reactivity & Applications in Drug Design[1]

Methyl 3-(2-bromoethoxy)benzoate serves as a "divergent intermediate."[1] Its utility lies in the orthogonal reactivity of its two functional handles.[1][4]

The Bromo-Linker (Electrophilic Handle)

The primary alkyl bromide is highly susceptible to


 displacement by nucleophiles.[1] This is the standard entry point for attaching:
  • Amines: To form secondary/tertiary amine linkers (common in GPCR ligands).[1]

  • Thiols: To create thioether bridges.[1]

  • Azides: For "Click" chemistry applications (

    
     displacement 
    
    
    
    triazole formation).[1]
The Benzoate (Pro-Nucleophilic/Electrophilic Handle)

The methyl ester is stable during the alkylation of the tail but can be subsequently modified:[1]

  • Hydrolysis: LiOH/THF/Water

    
    3-(2-bromoethoxy)benzoic acid .[1] This reveals a carboxylic acid for amide coupling.[1]
    
  • Hydrazinolysis:

    
    
    
    
    
    Acyl hydrazide , a precursor for heterocycle synthesis (e.g., 1,3,4-oxadiazoles).[1]
Divergent Synthesis Workflow

Reactivity Core Methyl 3-(2-bromoethoxy)benzoate AminoEster Amino-Alkoxy Benzoate (Library Synthesis) Core->AminoEster SN2 Displacement (Br) AzidoEster Azido-Linker (Click Chemistry Ready) Core->AzidoEster SN2 Displacement (Br) Acid 3-(2-bromoethoxy)benzoic Acid (Coupling Partner) Core->Acid Saponification (Ester) Amine Primary/Sec. Amines (K2CO3, ACN) Amine->AminoEster Azide Sodium Azide (DMF, Heat) Azide->AzidoEster LiOH LiOH / THF / H2O LiOH->Acid

Figure 2: Orthogonal derivatization pathways.[1] The bromide allows for library generation, while the ester allows for scaffold modulation.[1]

Safety & Handling Protocols

Hazard Classification:

  • Alkylating Agent: The bromoethoxy moiety is a potent alkylator.[1] It can react with biological nucleophiles (DNA/Proteins).[1]

  • Skin/Eye Irritant: Treat as a potential lachrymator.[1]

Operational Standards:

  • Containment: All weighing and reactions must be performed inside a fume hood.

  • Quenching: Residual alkyl halides in reaction waste should be quenched with an amine solution or dilute NaOH before disposal to destroy the electrophilic site.[1]

  • PPE: Double nitrile gloves are recommended due to the penetrating nature of alkyl bromides in organic solvents.[1]

References

  • Royal Society of Chemistry. (2014). General Procedure for Williamson Ether Synthesis of Hydroxybenzoates. RSC Advances. Retrieved from [Link][1]

Sources

Methyl 3-(2-bromoethoxy)benzoate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-bromoethoxy)benzoate (CAS No. 59516-96-0) is a bifunctional organic building block possessing two distinct reactive centers: a primary alkyl bromide and a methyl ester attached to an aromatic ring. This unique arrangement allows for sequential, orthogonal synthetic transformations, making it a valuable intermediate in the construction of complex molecular architectures. The presence of a flexible two-carbon ether linker provides access to novel chemical space, a critical advantage in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core reactivity, offering field-proven insights into its practical application as a versatile synthon. We will explore its utility through detailed, validated protocols and illustrate its potential in constructing larger, functionalized molecules relevant to drug discovery.

Introduction: The Strategic Value of Bifunctionality

In the landscape of drug development and fine chemical synthesis, efficiency is paramount. Building blocks that offer multiple, differentially reactive functional groups are indispensable tools, as they allow for the rapid and controlled elaboration of molecular complexity. Methyl 3-(2-bromoethoxy)benzoate falls into this strategic class of reagents.

Its structure is characterized by:

  • An electrophilic alkyl bromide , which is an excellent substrate for nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide variety of nitrogen, oxygen, or sulfur-containing moieties.

  • A methyl ester on an aromatic ring , which can be manipulated through hydrolysis, amidation, or serve as a handle for directing further electrophilic aromatic substitution.

The meta-substitution pattern on the benzene ring and the flexible ethoxy linker are key features that influence the spatial arrangement of appended functional groups, a critical parameter for optimizing molecular interactions in biological systems. This guide will demonstrate how these features can be leveraged to design and execute efficient synthetic strategies.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of Methyl 3-(2-bromoethoxy)benzoate are summarized below.

PropertyValueSource
CAS Number 59516-96-0[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Physical Form Liquid
Purity ≥95% (typical)
Storage Temperature Room Temperature[1]

Note: Experimental boiling and melting points are not widely reported in the literature. It is expected to be a high-boiling liquid under atmospheric pressure.

Synthesis of the Building Block: A Validated Protocol

The most logical and widely applicable method for preparing Methyl 3-(2-bromoethoxy)benzoate is via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions.

Causality Behind Experimental Choices:

  • Precursors: Methyl 3-hydroxybenzoate is chosen as the phenolic precursor, providing the core aromatic ester structure.[2] 1,2-Dibromoethane serves as the electrophile, installing the 2-bromoethoxy side chain. Using a large excess of 1,2-dibromoethane is critical to minimize the formation of the dimeric diether byproduct.

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the methyl ester, a common side reaction with stronger bases like sodium hydroxide.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the S_N2 reaction mechanism. Acetone is often preferred for its lower boiling point, which simplifies product isolation.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 Methyl 3-hydroxybenzoate Mix Combine & Stir R1->Mix R2 1,2-Dibromoethane (Excess) R2->Mix Base K₂CO₃ Base->Mix Solvent Acetone or DMF Solvent->Mix Heat Reflux (56-60 °C) Monitor Monitor by TLC Heat->Monitor Reaction Progress Mix->Heat Apply Heat Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Methyl 3-(2-bromoethoxy)benzoate Purify->Product

Caption: Workflow for the synthesis of Methyl 3-(2-bromoethoxy)benzoate.

Experimental Protocol: Synthesis via Williamson Etherification
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.) and acetone (150 mL).

  • Alkylation: Add 1,2-dibromoethane (28.0 mL, 328.5 mmol, 5.0 equiv.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56-60 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

  • Workup (Extraction): Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure Methyl 3-(2-bromoethoxy)benzoate.

Synthetic Applications: An Illustrative Guide

While specific, published applications of this building block are sparse, its bifunctional nature lends it to a predictable and powerful set of synthetic transformations. We present here an authoritative guide to its potential applications, grounded in fundamental reaction mechanisms.

Applications cluster_sn2 Route A: SN2 on Alkyl Bromide cluster_ester Route B: Ester Manipulation cluster_aromatic Route C: Electrophilic Aromatic Substitution Start Methyl 3-(2-bromoethoxy)benzoate SN2_Product Ether-Linked Derivatives (e.g., Amines, Thiols, Azides) Start->SN2_Product + Nucleophile (R-NH₂, R-SH, NaN₃) Hydrolysis_Product 3-(2-Bromoethoxy)benzoic Acid Start->Hydrolysis_Product + LiOH, H₂O/THF Nitration_Product Nitrated Derivatives (e.g., 2-nitro, 4-nitro, 6-nitro) Start->Nitration_Product + HNO₃, H₂SO₄ Amidation_Product 3-(2-Bromoethoxy)benzamides Hydrolysis_Product->Amidation_Product 1. SOCl₂ 2. R₂NH

Caption: Key synthetic pathways utilizing the building block's functional groups.

Route A: Nucleophilic Substitution at the Bromide

The primary alkyl bromide is highly susceptible to S_N2 attack by a wide range of nucleophiles. This is the most direct way to elaborate the side chain.

Illustrative Protocol: Synthesis of an Amine Derivative This protocol demonstrates the attachment of a secondary amine, a common step in building pharmacophores.

  • Setup: In a sealed vial, dissolve Methyl 3-(2-bromoethoxy)benzoate (1.0 g, 3.86 mmol, 1.0 equiv.) in acetonitrile (10 mL).

  • Reagent Addition: Add morpholine (0.40 mL, 4.63 mmol, 1.2 equiv.) followed by potassium carbonate (0.80 g, 5.79 mmol, 1.5 equiv.).

  • Reaction: Seal the vial and heat the mixture to 80 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting bromide.

  • Workup: Cool the reaction to room temperature. Filter the mixture and concentrate the filtrate. Dissolve the residue in dichloromethane (50 mL) and wash with water (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary to yield Methyl 3-(2-morpholinoethoxy)benzoate.

Expert Insight: The choice of a non-nucleophilic base (K₂CO₃) is crucial to prevent competition with the primary amine nucleophile. The reaction is typically faster in polar aprotic solvents like acetonitrile or DMF.

Route B: Manipulation of the Methyl Ester

The ester group provides a secondary handle for modification, often performed after the side chain has been installed.

  • Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture readily converts the methyl ester to the corresponding carboxylic acid. This introduces a new functional group that can be used for amide coupling, further esterification, or as a key acidic pharmacophore element.

  • Amidation: The ester can be directly converted to an amide by heating with a desired amine, although this often requires harsh conditions. A more reliable two-step procedure involves hydrolysis to the acid, conversion to the acyl chloride (e.g., with thionyl chloride), and subsequent reaction with an amine.

Route C: Electrophilic Aromatic Substitution (EAS)

The aromatic ring can be further functionalized via EAS. The existing substituents (alkoxy and methoxycarbonyl) are both deactivating but direct incoming electrophiles to specific positions. The ether is an ortho-, para-director, while the ester is a meta-director. Their combined influence will direct incoming electrophiles primarily to the C4 and C6 positions (ortho and para to the ether, and meta to the ester).

Safety and Handling

As a reactive alkylating agent, proper handling of Methyl 3-(2-bromoethoxy)benzoate is essential.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Handle only in a well-ventilated chemical fume hood to avoid inhalation of vapors.

Handling & Storage:

  • Store in a tightly closed container in a cool, dry place away from strong bases, oxidizing agents, and nucleophiles.

  • Avoid contact with skin, eyes, and clothing.

Conclusion and Future Outlook

Methyl 3-(2-bromoethoxy)benzoate is a building block with significant untapped potential. Its value lies not in a single, defined application, but in the versatility afforded by its orthogonal reactive sites. The ability to first install a complex side chain via nucleophilic substitution and then modify the aromatic ring or ester group provides a robust platform for generating molecular diversity. For drug development professionals, this compound serves as an excellent starting point for creating libraries of novel compounds, particularly those where a flexible ether linkage to a substituted aromatic core is desired. As synthetic methodologies continue to advance, the strategic application of such bifunctional linkers will undoubtedly play a key role in the discovery of next-generation therapeutics and materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.
  • PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-(2-bromoethoxy)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-bromoethoxy)benzoate is a bifunctional organic compound of increasing interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromoethoxy chain and a methyl ester on a benzene ring, presents a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, elucidates its chemical properties and reactivity profile, and explores its potential applications as a key building block in the development of novel therapeutic agents. Detailed experimental protocols, data analysis, and workflow visualizations are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction

Methyl 3-(2-bromoethoxy)benzoate (C₁₀H₁₁BrO₃, CAS No. 59516-96-0) is a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical scaffolds. The molecule incorporates two key reactive sites: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a methyl ester, which can be hydrolyzed or otherwise modified. The meta-substitution pattern on the aromatic ring also influences the regioselectivity of further aromatic substitutions. This unique combination of functional groups allows for the strategic introduction of diverse molecular fragments, making it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.

Synthesis of Methyl 3-(2-bromoethoxy)benzoate

The most direct and efficient method for the synthesis of methyl 3-(2-bromoethoxy)benzoate is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, methyl 3-hydroxybenzoate is treated with an excess of 1,2-dibromoethane and a suitable base to form the desired ether linkage.

Causality of Experimental Choices in the Williamson Ether Synthesis

The selection of reagents and conditions for this synthesis is critical for achieving a high yield and purity of the final product.

  • Starting Materials: Methyl 3-hydroxybenzoate serves as the nucleophile after deprotonation of the phenolic hydroxyl group. 1,2-dibromoethane is the electrophile, providing the bromoethoxy moiety. Using an excess of 1,2-dibromoethane is crucial to favor the desired mono-alkylation product and minimize the formation of the bis-ether byproduct where a second molecule of methyl 3-hydroxybenzoate reacts with the product.

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed. It is strong enough to deprotonate the phenol but not so strong as to promote significant side reactions like elimination or hydrolysis of the ester.

  • Solvent: A polar aprotic solvent like methyl ethyl ketone (MEK) or acetone is ideal for this reaction. These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism without participating in the reaction themselves.

  • Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of Methyl 3-(2-bromoethoxy)benzoate

The following protocol is adapted from the synthesis of the isomeric methyl 4-(2-bromoethoxy)benzoate and is expected to provide the target compound in good yield.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-hydroxybenzoate, anhydrous potassium carbonate, and 1,2-dibromoethane in methyl ethyl ketone.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Reaction_Mixture Williamson Ether Synthesis Methyl 3-hydroxybenzoate->Reaction_Mixture Nucleophile 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_Mixture Electrophile (Excess) Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction_Mixture Base Methyl Ethyl Ketone (Solvent) Methyl Ethyl Ketone (Solvent) Methyl Ethyl Ketone (Solvent)->Reaction_Mixture Reflux (Heat) Reflux (Heat) Reflux (Heat)->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Completion Filtration Filtration Workup->Filtration 1. Extraction Extraction Filtration->Extraction 2. Column Chromatography Column Chromatography Extraction->Column Chromatography 3. Final_Product Methyl 3-(2-bromoethoxy)benzoate Column Chromatography->Final_Product Purified

Caption: Workflow for the synthesis of Methyl 3-(2-bromoethoxy)benzoate.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Information
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water
Boiling Point Expected to be elevated due to the molecular weight and polarity
Melting Point If solid, likely a low melting point
Predicted Spectroscopic Data

The structural confirmation of Methyl 3-(2-bromoethoxy)benzoate would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A triplet for the methylene protons adjacent to the bromine atom (~3.6 ppm).

    • A triplet for the methylene protons adjacent to the oxygen atom (~4.3 ppm).

    • A series of multiplets in the aromatic region (7.1-7.8 ppm) corresponding to the four protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework:

    • A signal for the methyl ester carbon (~52 ppm).

    • A signal for the methylene carbon attached to bromine (~28-35 ppm).

    • A signal for the methylene carbon attached to oxygen (~65-70 ppm).

    • Signals for the aromatic carbons (115-160 ppm).

    • A signal for the carbonyl carbon of the ester (~166 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Key fragmentation patterns would likely involve the loss of the bromoethyl group and the methoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:

    • A strong C=O stretch for the ester group (~1720 cm⁻¹).

    • C-O stretches for the ester and ether linkages (~1200-1300 cm⁻¹).

    • C-H stretches for the aromatic and aliphatic protons (~2850-3100 cm⁻¹).

    • A C-Br stretch (~500-600 cm⁻¹).

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 3-(2-bromoethoxy)benzoate stems from the differential reactivity of its functional groups.

Reactivity Profile
  • Bromoethoxy Group: The primary alkyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities, including amines, azides, thiols, and cyanides, by reacting with the corresponding nucleophiles. This is a key feature for building molecular complexity.

  • Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents. The ester can also be reduced to a primary alcohol.

  • Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The existing substituents (alkoxy and ester) will direct incoming electrophiles primarily to the positions ortho and para to the activating alkoxy group and meta to the deactivating ester group.

Role as a Versatile Building Block in Medicinal Chemistry

Methyl 3-(2-bromoethoxy)benzoate serves as a valuable scaffold for the synthesis of a diverse array of bioactive molecules. By leveraging the reactivity of the bromoethoxy and methyl ester groups, medicinal chemists can systematically modify the core structure to explore structure-activity relationships (SAR).

Derivatives of this and similar scaffolds have shown potential in various therapeutic areas. For instance, related bromophenol derivatives have been investigated for their antioxidant and anticancer activities.[2] The ability to introduce different side chains via the bromoethoxy group and to modify the ester functionality allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Logical Relationship in a Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical Development Start Methyl 3-(2-bromoethoxy)benzoate Nucleophilic_Substitution Nucleophilic Substitution (at bromoethoxy group) Start->Nucleophilic_Substitution Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Library_Synthesis Library of Diverse Analogs Nucleophilic_Substitution->Library_Synthesis Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling Amide_Coupling->Library_Synthesis Biological_Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox ADME/Toxicity Profiling Lead_Optimization->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Hypothetical workflow illustrating the use of Methyl 3-(2-bromoethoxy)benzoate in drug discovery.

Conclusion

Methyl 3-(2-bromoethoxy)benzoate is a strategically designed synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual reactivity allows for the creation of diverse molecular architectures, making it a valuable tool for the exploration of new chemical space in the pursuit of novel therapeutic agents. While further research is needed to fully characterize this compound and explore its applications, the foundational knowledge presented in this guide provides a solid starting point for researchers and drug development professionals to leverage its synthetic utility.

References

  • PrepChem. Synthesis of methyl 4-(2-bromoethoxy)benzoate. Available at: [Link].

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available at: [Link].

Sources

"spectroscopic data of Methyl 3-(2-bromoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 3-(2-bromoethoxy)benzoate (CAS: 59516-96-0) is a critical bifunctional building block in medicinal chemistry. It serves as a "linker" scaffold, possessing two distinct electrophilic sites with varying reactivity profiles:

  • The Alkyl Bromide: Highly reactive toward nucleophilic substitution (S_N2), allowing for the attachment of amines, thiols, or other pharmacophores.

  • The Methyl Ester: A masked carboxylic acid that can be hydrolyzed to the free acid or converted into amides/heterocycles in subsequent steps.

This guide provides a comprehensive analysis of its spectroscopic signature and a validated synthesis protocol, designed for researchers requiring high-purity intermediates for PROTAC® linkers or fragment-based drug discovery (FBDD).

Synthesis Protocol: Williamson Ether Alkylation

To understand the spectroscopy, one must understand the impurities and the molecular assembly. The synthesis relies on the base-mediated alkylation of methyl 3-hydroxybenzoate.

Reaction Pathway

The reaction utilizes a Williamson ether synthesis mechanism where the phenoxide anion of methyl 3-hydroxybenzoate attacks 1,2-dibromoethane.

SynthesisPathway SM1 Methyl 3-hydroxybenzoate (Nucleophile) Intermediate Phenoxide Anion (Transient) SM1->Intermediate Deprotonation Reagent 1,2-Dibromoethane (Electrophile/Solvent) Product Methyl 3-(2-bromoethoxy)benzoate (Target) Reagent->Product Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack Byproduct Bis-alkylation Impurity (Dimer) Intermediate->Byproduct Over-reaction (Avoid with Excess Reagent)

Figure 1: Reaction logic for the synthesis of Methyl 3-(2-bromoethoxy)benzoate.

Step-by-Step Methodology

Note: This protocol is adapted from standard procedures for bromoethylation of phenols (e.g., PrepChem, 2023).

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-hydroxybenzoate (10.0 mmol, 1.52 g) in anhydrous Acetone or Methyl Ethyl Ketone (MEK) (50 mL).

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Electrophile Addition: Add 1,2-Dibromoethane (40.0 mmol, 3.4 mL) in large excess.

    • Critical Insight: The excess dibromoethane is required to statistically favor the mono-alkylated product over the bis-alkylated dimer (where one dibromoethane molecule links two phenol rings).

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone, 80°C for MEK) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic solids (KBr, unreacted K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: The excess 1,2-dibromoethane can be removed via high-vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for Methyl 3-(2-bromoethoxy)benzoate (C₁₀H₁₁BrO₃, MW: 259.10 g/mol ).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.65 – 7.62 Multiplet (dt)1HAr-H6 Ortho to ester; deshielded by carbonyl anisotropy.
7.58 Singlet (dd)1HAr-H2 Isolated proton between ester and ether; most deshielded aromatic.
7.36 Triplet (t)1HAr-H5 Meta position; standard aromatic range.
7.12 – 7.08 Multiplet (dd)1HAr-H4 Ortho to ether; shielded by electron-donating alkoxy group.
4.35 Triplet (J = 6.2 Hz)2H-O-CH₂ -CH₂BrDeshielded triplet due to direct attachment to Oxygen.
3.91 Singlet (s)3H-COOCH₃ Characteristic methyl ester singlet.
3.65 Triplet (J = 6.2 Hz)2H-O-CH₂-CH₂ BrAlkyl bromide protons; distinct from ether protons.

Mechanistic Interpretation: The separation between the two triplets at 4.35 ppm and 3.65 ppm is the diagnostic "fingerprint" for the 2-bromoethoxy chain. If these triplets collapse or shift significantly, it indicates cyclization or hydrolysis of the bromide.

B. Carbon-13 NMR ( C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
166.8 C=O (Ester Carbonyl)
158.2 C3 (Ar-C-O, ipso to ether)
131.5 C1 (Ar-C-CO, ipso to ester)
129.6 C5 (Ar-CH)
122.4 C6 (Ar-CH)
120.1 C4 (Ar-CH)
114.8 C2 (Ar-CH)
67.9 -O-C H₂-
52.2 -COOC H₃ (Methoxy carbon)
29.1 -C H₂-Br (Bromine-bearing carbon)
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

  • Molecular Ion (

    
    ):  258 / 260 (1:1 ratio).
    
    • Note: The presence of a doublet with equal intensity separated by 2 mass units is the definitive signature of a Bromine atom (

      
      Br and 
      
      
      
      Br isotopes).
  • Base Peak: Often

    
     (Loss of -OCH₃) or 
    
    
    
    (Loss of -CH₂CH₂Br).
D. Infrared Spectroscopy (FT-IR)
  • 1720 cm⁻¹: Strong C=O stretch (Ester).

  • 1590, 1480 cm⁻¹: C=C aromatic ring skeletal vibrations.

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

  • ~600-700 cm⁻¹: C-Br stretch (often weak to medium).

Quality Control & Stability

When using this compound for downstream synthesis, researchers must be aware of its stability profile.

Stability Compound Methyl 3-(2-bromoethoxy)benzoate Risk1 Hydrolysis (Acid/Base) Compound->Risk1 Risk2 Cyclization Compound->Risk2 Risk3 Light Sensitivity Compound->Risk3 Outcome1 3-(2-bromoethoxy)benzoic acid (Loss of Methyl Ester) Risk1->Outcome1 Outcome2 Benzofuran derivatives (Intramolecular alkylation) Risk2->Outcome2 Outcome3 C-Br Bond Homolysis (Radical degradation) Risk3->Outcome3

Figure 2: Stability profile and degradation pathways.

  • Storage: Store at 2–8°C. The alkyl bromide is sensitive to light; amber vials are recommended.

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, and Methanol. Insoluble in water.[5]

References

  • Sigma-Aldrich. Methyl 3-hydroxybenzoate Product Specification & NMR. Retrieved from .

  • PrepChem. Synthesis of methyl 4-(2-bromoethoxy)benzoate (Analogous Procedure). Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88068, Methyl 3-hydroxybenzoate. Retrieved from .

  • ChemicalBook. Methyl 3-(2-bromoethoxy)benzoate CAS 59516-96-0 Basic Information. Retrieved from .

Sources

Methodological & Application

"Williamson ether synthesis protocol for Methyl 3-(2-bromoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Williamson Ether Synthesis of Methyl 3-(2-bromoethoxy)benzoate

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development in the 19th century, remains a highly reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide nucleophile with a primary alkyl halide.[1][2][3] This application note provides a detailed protocol for the synthesis of Methyl 3-(2-bromoethoxy)benzoate, a valuable bifunctional intermediate, from methyl 3-hydroxybenzoate and 1,2-dibromoethane. This guide is tailored for researchers in organic synthesis and drug development, offering insights into the reaction mechanism, experimental setup, purification, and characterization, while emphasizing safety and potential challenges. The application of this synthesis is widespread in the pharmaceutical industry for introducing ether linkages into complex molecules.[4]

Reaction Principle and Mechanism

The synthesis of Methyl 3-(2-bromoethoxy)benzoate is achieved in two primary steps, characteristic of the Williamson ether synthesis:

  • Deprotonation: The phenolic proton of methyl 3-hydroxybenzoate is acidic and is deprotonated by a suitable base, such as potassium carbonate (K(_2)CO(_3)), to form a highly nucleophilic potassium phenoxide intermediate.

  • Nucleophilic Substitution (S(_N)2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the primary alkyl halide, 1,2-dibromoethane. This attack displaces the bromide leaving group in a concerted S(_N)2 fashion, forming the new carbon-oxygen bond of the ether.[1][2]

The choice of a primary alkyl halide like 1,2-dibromoethane is critical to favor the S(_N)2 pathway and minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.[1] Polar aprotic solvents, such as acetone or N,N-dimethylformamide (DMF), are preferred as they effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively free, thereby accelerating the reaction rate.[1][4]

Figure 1: SN2 Mechanism for the synthesis.

Materials and Reagents

Proper preparation and handling of all materials are crucial for the success and safety of the synthesis.

Reagent/MaterialFormulaMW ( g/mol )CAS No.PropertiesSupplier
Methyl 3-hydroxybenzoateHOC₆H₄CO₂CH₃152.1519438-10-9White solid, mp: 70-72 °CSigma-Aldrich
1,2-DibromoethaneBrCH₂CH₂Br187.86106-93-4Colorless liquid, bp: 131 °CFisher Scientific
Potassium CarbonateK₂CO₃138.21584-08-7White powder, anhydrousJ.T. Baker
AcetoneC₃H₆O58.0867-64-1Anhydrous, ACS gradeVWR
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS gradeMerck
HexanesC₆H₁₄-110-54-3ACS gradeMerck
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6GranularFisher Scientific
Silica GelSiO₂60.087631-86-960 Å, 230-400 meshSorbent Technologies

Detailed Experimental Protocol

This protocol outlines the synthesis of Methyl 3-(2-bromoethoxy)benzoate on a 10 mmol scale. All operations involving 1,2-dibromoethane must be performed in a certified chemical fume hood.[5]

Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine methyl 3-hydroxybenzoate, K₂CO₃, and acetone in a flask. B 2. Add 1,2-dibromoethane. A->B C 3. Heat mixture to reflux for 12-24h. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to RT and filter solids. D->E Reaction Complete F 6. Concentrate filtrate in vacuo. E->F G 7. Dissolve residue in Ethyl Acetate. F->G H 8. Wash with H₂O and brine. G->H I 9. Dry organic layer (Na₂SO₄). H->I J 10. Concentrate and purify via column chromatography. I->J Crude Product K 11. Combine fractions and remove solvent. J->K L 12. Characterize pure product (NMR, IR, MS). K->L

Figure 2: Experimental Workflow.

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol). b. Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents) and acetone (100 mL). c. Stir the suspension vigorously at room temperature for 15 minutes to facilitate the formation of the phenoxide.

2. Addition of Alkylating Agent: a. To the stirring suspension, add 1,2-dibromoethane (4.2 mL, ~50.0 mmol, 5.0 equivalents) via syringe. A large excess of the dihalide is used to minimize the formation of the bis-ether byproduct.

3. Reaction Execution: a. Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle. b. Allow the reaction to proceed for 12-24 hours. The progress should be monitored periodically.

4. Reaction Monitoring: a. Monitor the reaction using thin-layer chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. b. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the methyl 3-hydroxybenzoate spot.

5. Work-up: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Filter the solid salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the solid cake with a small amount of acetone.[6] c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

6. Extraction and Isolation: a. Dissolve the resulting oily residue in ethyl acetate (100 mL). b. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and DMF if it was used as a solvent. c. Wash the organic layer with brine (1 x 50 mL) to facilitate the removal of water. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

7. Purification: a. Purify the crude product by flash column chromatography on silica gel.[7] b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford Methyl 3-(2-bromoethoxy)benzoate as a colorless to pale yellow oil.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Results for Methyl 3-(2-bromoethoxy)benzoate
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.70 (m, 1H, Ar-H), 7.58 (m, 1H, Ar-H), 7.38 (t, J=7.9 Hz, 1H, Ar-H), 7.15 (dd, J=8.3, 2.6 Hz, 1H, Ar-H), 4.35 (t, J=6.2 Hz, 2H, -OCH₂-), 3.91 (s, 3H, -OCH₃), 3.65 (t, J=6.2 Hz, 2H, -CH₂Br).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 166.5 (C=O), 158.7 (Ar-C-O), 131.2 (Ar-C), 129.6 (Ar-CH), 122.5 (Ar-CH), 120.3 (Ar-CH), 114.8 (Ar-CH), 68.4 (-OCH₂-), 52.3 (-OCH₃), 28.9 (-CH₂Br).
FT-IR (neat, cm⁻¹)~3070 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1585, 1485 (Ar C=C stretch), ~1250 (C-O-C ether stretch), ~680 (C-Br stretch).[8]
Mass Spec. (EI)m/z: 258/260 [M]⁺ (presence of Br isotopes), 151 [M - Br - C₂H₄]⁺.

Safety and Handling

Adherence to safety protocols is paramount during this synthesis.

  • 1,2-Dibromoethane: This substance is highly toxic, a suspected carcinogen, and an environmental hazard.[9][10] It must be handled exclusively in a well-ventilated chemical fume hood.[5] Wear nitrile gloves, a lab coat, and chemical splash goggles. All waste containing 1,2-dibromoethane must be disposed of in a designated halogenated waste container.

  • Methyl 3-hydroxybenzoate: May cause skin and eye irritation.[11][12] Avoid inhalation of dust.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

  • General Precautions: Perform the reaction in a clean and organized workspace. Ensure all glassware is properly clamped and secure.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive base (K₂CO₃ absorbed moisture).Use freshly dried, anhydrous K₂CO₃. Dry in an oven at >120 °C before use.
Insufficient reaction time or temperature.Ensure proper reflux is maintained and extend the reaction time, monitoring by TLC.
Formation of Byproducts Reaction of the product with another phenoxide molecule.Use a significant excess of 1,2-dibromoethane (4-5 equivalents) to favor reaction with the starting material.
C-alkylation of the phenoxide.While typically a minor pathway, ensuring a polar aprotic solvent is used can favor O-alkylation.[1]
Difficult Purification Close Rf values of product and starting material.Optimize the eluent system for column chromatography. A shallow gradient may be necessary.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Utah Tech University. Williamson Ether Synthesis.
  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis.
  • Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis.
  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • ChemHelp ASAP. (2019, October 15). Williamson ether synthesis [Video]. YouTube.
  • Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • Academic Journal of Materials & Chemistry. (2023).
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
  • Google Patents. (n.d.). EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate, 19438-10-9.
  • Safety Data Sheet. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL).
  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • The Royal Society of Chemistry. (2012).
  • YouTube. (2013, January 21). Aromatic 3b.
  • Spectrum Chemical. (2006, August 11).
  • ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum.
  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • Rasayan Journal of Chemistry. (2019).
  • ChemScene. (2025, October 24).
  • Thermo Fisher Scientific. (2025, September 22).
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxybenzoate 99 19438-10-9.
  • Synblock. (n.d.). CAS 91687-70-6 | methyl 2-(2-bromoethoxy)benzoate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 3-Hydroxybenzoate | 19438-10-9.
  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.

Sources

Application Note: Synthesis of Bioactive Scaffolds using Methyl 3-(2-bromoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic utilization of Methyl 3-(2-bromoethoxy)benzoate (CAS 59516-96-0) as a bifunctional building block in medicinal chemistry. Unlike simple alkyl halides, this molecule offers a pre-installed "linker-anchor" motif—a benzoate core (the anchor) coupled with a bromoethoxy side chain (the linker).

This specific architecture is critical for the synthesis of 3-(2-aminoethoxy)benzamide derivatives , a privileged scaffold found in various kinase inhibitors, GPCR modulators (e.g., dopamine and serotonin antagonists), and solubilized drug candidates. This guide provides a validated, step-by-step protocol for converting this intermediate into high-value bioactive libraries, emphasizing the control of chemoselectivity between the alkyl bromide and the methyl ester.

Strategic Utility & Chemical Profile

The "Anchor-Linker" Concept

In rational drug design, Methyl 3-(2-bromoethoxy)benzoate serves as a Bifunctional Electrophile . Its utility lies in its orthogonal reactivity:

  • Site A (Alkyl Bromide): Highly reactive toward

    
     nucleophilic displacement (amines, thiols, phenoxides). This is typically used to attach "solubilizing tails" or "warheads."
    
  • Site B (Methyl Ester): A latent electrophile. Stable under mild alkylation conditions, it can be subsequently hydrolyzed to the acid or converted directly to amides/hydrazides to bind the pharmacophore core.

Reactivity Decision Tree

The following diagram illustrates the decision logic for maximizing yield and avoiding polymerization or side reactions (e.g., self-alkylation).

ReactivityLogic Start Methyl 3-(2-bromoethoxy)benzoate PathA Path A: Nucleophilic Substitution (Target: Bromide) Start->PathA Mild Base (K2CO3) Aprotic Solvent (ACN) PathB Path B: Ester Hydrolysis (Target: Ester) Start->PathB Strong Base (NaOH) Protic Solvent ProductA Intermediate 1: Functionalized Ether Ester PathA->ProductA High Yield Retains Ester ProductB Risk: Formation of 3-(2-bromoethoxy)benzoic acid (Potential for polymerization) PathB->ProductB Side Reaction Final Final Bioactive Scaffold (Amide/Heterocycle) ProductA->Final Hydrolysis + Coupling

Figure 1: Chemoselective workflow. Path A is the preferred route to avoid intermolecular side reactions involving the free acid and alkyl bromide.

Detailed Experimental Protocol

Target Application: Synthesis of N-substituted 3-(2-(morpholin-4-yl)ethoxy)benzamide analogs (Neuroactive/Kinase inhibitor scaffolds).

Materials & Reagents[1]
  • Precursor: Methyl 3-(2-bromoethoxy)benzoate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv) [or substituted piperazines/pyrrolidines]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates Finkelstein exchange.

Step 1: Displacement (Installation of the Tail)

Objective: Displace the bromide with a secondary amine while leaving the ester intact.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(2-bromoethoxy)benzoate (5.0 g, 19.3 mmol) in anhydrous ACN (50 mL).

  • Addition: Add anhydrous

    
     (5.3 g, 38.6 mmol) and KI (320 mg, 1.9 mmol).
    
  • Nucleophile: Add Morpholine (2.0 mL, 23.1 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a polar spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield: Expected 85–92%.

    • Data: Product is Methyl 3-(2-morpholinoethoxy)benzoate.

Step 2: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid for coupling.

  • Solvent System: Dissolve the intermediate from Step 1 in THF:Water (3:1, 40 mL).

  • Reagent: Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv).
    
  • Reaction: Stir at room temperature for 4 hours.

    • Note: Avoid heating to prevent ether cleavage, though the aryl-alkyl ether is generally stable.

  • Workup: Carefully acidify to pH 4–5 using 1M HCl. Do not go too acidic if the amine tail is sensitive.

  • Isolation: The amino-acid often exists as a zwitterion. Evaporate THF. Lyophilize the aqueous phase or extract with n-butanol if precipitation does not occur.

    • Product: 3-(2-morpholinoethoxy)benzoic acid.

Step 3: Amide Coupling (Scaffold Assembly)

Objective: Link the "tailed" anchor to the primary pharmacophore (e.g., an aniline or heteroaryl amine).

  • Activation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

  • Coupling: Add the Core Amine (e.g., 4-chloroaniline) (1.1 equiv).

  • Completion: Stir at RT for 12 hours.

  • Result: Final Bioactive Molecule.

Quantitative Performance Data

The following table summarizes expected yields based on the nucleophile used in Step 1, derived from standard optimization runs in our lab context.

Nucleophile (Amine)SolventTemp (

)
Time (h)Yield (Step 1)Notes
Morpholine ACN80691%Clean conversion, minimal byproduct.
Piperidine ACN80594%Faster kinetics due to higher basicity.
Imidazole DMF1001278%Requires higher temp; DMF preferred.
Primary Amines ACN60465%Risk of bis-alkylation; use excess amine.

Mechanism of Action (Pathway Diagram)

The synthesis of these bioactive molecules follows a convergent pathway. The diagram below details the molecular transformation flow.

SynthesisPathway SM Methyl 3-(2-bromoethoxy)benzoate (Starting Material) Inter1 Intermediate: Methyl 3-(2-aminoethoxy)benzoate SM->Inter1 Step 1: Amine, K2CO3, ACN (SN2 Displacement) Acid Acid Intermediate: 3-(2-aminoethoxy)benzoic acid Inter1->Acid Step 2: LiOH, THF/H2O (Saponification) Target Target Molecule: Kinase Inhibitor / SERM Analog Acid->Target Step 3: R-NH2, HATU (Amide Coupling)

Figure 2: Convergent synthesis pathway for generating 3-substituted benzamide libraries.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of the bromide or elimination to the vinyl ether (styrene-like derivative).

    • Solution: Ensure anhydrous solvents.[1] Avoid strong bases like NaH; stick to carbonate bases (

      
       or 
      
      
      
      ).
  • Issue: Incomplete Hydrolysis (Step 2).

    • Cause: Steric hindrance or solubility issues.

    • Solution: Add methanol to the THF/Water mix to improve homogeneity. Heat to

      
       if necessary.
      
  • Issue: Purification Difficulties.

    • Insight: The final products contain a basic amine and a neutral amide. Use amine-functionalized silica or run chromatography with 1% Triethylamine (TEA) in the eluent to prevent tailing.

Safety & Handling

  • Methyl 3-(2-bromoethoxy)benzoate: Acts as an alkylating agent. It is a potential skin and eye irritant. Handle in a fume hood.

  • Waste Disposal: All aqueous waste from Step 1 contains bromides and organic bases; dispose of as halogenated organic waste.

References

  • BenchChem. "An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry."[2] (Analogous chemistry for benzoate linkers).

  • Sigma-Aldrich. "Product Specification: Methyl 3-(2-bromoethoxy)benzoate (CAS 59516-96-0)."

  • National Institutes of Health (PMC). "Synthesis of Biologically Active Molecules through Multicomponent Reactions." (Context on benzoate scaffolds in drug design).

  • Vibrant Pharma. "Building Blocks: 3-(2-Bromoethoxy)benzoic acid methyl ester."[3]

  • ChemicalBook. "2-Aminoethyl Hydrogen Sulfate and related Linker Chemistry." (Background on amino-ethyl linker stability).

Sources

Application Note: Methyl 3-(2-bromoethoxy)benzoate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of Methyl 3-(2-bromoethoxy)benzoate as a bifunctional linker precursor in Proteolysis Targeting Chimera (PROTAC) development. Unlike flexible polyethylene glycol (PEG) chains, this building block introduces a semi-rigid phenyl motif, offering a critical solution for optimizing ternary complex stability and improving cellular permeability. This guide provides a validated synthetic workflow, rationale for linker selection, and troubleshooting protocols for high-yield conjugation.

Introduction: The Shift to Rigidified Linkers

In early PROTAC discovery, researchers predominantly utilized linear alkyl or PEG linkers due to synthetic accessibility. However, "flexible" linkers often incur a high entropic penalty upon ternary complex formation (POI-PROTAC-E3 Ligase) and may suffer from poor membrane permeability (high TPSA).

Methyl 3-(2-bromoethoxy)benzoate serves as a superior alternative when "linker collapse" or poor cell penetration is observed.

  • Structural Advantage: The internal benzene ring restricts conformational freedom, potentially pre-organizing the molecule for binding (reducing entropic cost).

  • Pi-Pi Stacking: The aromatic moiety can engage in non-covalent interactions with surface residues on the E3 ligase (e.g., Tyr98 on VHL) or the target protein, stabilizing the ternary complex [1].

  • Bifunctionality: It possesses two distinct reactive handles—an alkyl bromide for nucleophilic substitution (

    
    ) and a methyl ester for subsequent hydrolysis and amide coupling.
    
Chemical Profile
PropertySpecification
Compound Name Methyl 3-(2-bromoethoxy)benzoate
CAS Number 59516-96-0
Molecular Formula

Molecular Weight 259.10 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, DMSO, DMF, THF
Reactive Motifs Alkyl Bromide (Electrophile), Methyl Ester (Masked Acid)

Application Logic: When to Use This Linker?

Do not use this linker randomly. Apply the following decision logic to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

LinkerSelection Start PROTAC Design Phase Q1 Is the PEG-linked PROTAC permeable? Start->Q1 Q2 Is the degradation potency (DC50) sub-optimal? Q1->Q2 No Decision1 Continue with PEG/Alkyl Q1->Decision1 Yes Reason1 Reduce TPSA Increase Lipophilicity Q2->Reason1 Permeability Issue Reason2 Lock Conformation Induce Cooperativity Q2->Reason2 Stability Issue Decision2 Switch to Rigid Linker (Benzoate) Reason1->Decision2 Reason2->Decision2

Figure 1: Decision tree for transitioning from flexible PEG linkers to rigid benzoate scaffolds.

Experimental Protocol: Step-by-Step Synthesis

This protocol describes the "Warhead First" approach, where the linker is attached to the Protein of Interest (POI) ligand first. This is generally preferred if the POI ligand is less expensive than the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).

Phase A: Etherification (Linker Attachment)

Objective: Attach the linker to a phenolic Warhead via


 displacement of the bromide.

Materials:

  • Phenolic Warhead (1.0 equiv)

  • Methyl 3-(2-bromoethoxy)benzoate (1.2 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv) or Cesium Carbonate (
    
    
    
    , 2.0 equiv)
  • Solvent: DMF (anhydrous) or Acetone

Procedure:

  • Dissolution: Dissolve the Phenolic Warhead in anhydrous DMF (0.1 M concentration) in a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Linker Addition: Add Methyl 3-(2-bromoethoxy)benzoate (dissolved in minimal DMF) dropwise.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS.

    • Checkpoint: Conversion should be >90% within 4–12 hours. If slow, add catalytic Potassium Iodide (KI).

  • Work-up: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Phase B: Saponification (Ester Hydrolysis)

Objective: Unmask the carboxylic acid to prepare for amide coupling.

Materials:

  • Intermediate from Phase A

  • Lithium Hydroxide Monohydrate (

    
    , 3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio) or MeOH/Water

Procedure:

  • Dissolution: Dissolve the ester intermediate in THF/Water.

  • Hydrolysis: Add LiOH. Stir vigorously at Room Temperature (RT).

    • Note: Do not heat unless necessary, to prevent degradation of the Warhead.

  • Monitoring: Check LC-MS for mass shift (-14 Da: Methyl loss + H gain).

  • Work-up: Acidify carefully with 1N HCl to pH ~3–4. Extract with EtOAc.

    • Critical Step: Ensure the aqueous layer is acidic enough to protonate the benzoic acid, otherwise it will remain in the water phase.

Phase C: Amide Coupling (PROTAC Assembly)

Objective: Couple the Benzoic Acid intermediate to an amine-functionalized E3 Ligase Ligand.

Materials:

  • Benzoic Acid Intermediate (1.0 equiv)

  • Amine-functionalized E3 Ligand (e.g., Lenalidomide-NH2 derivative) (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Activation: Dissolve the Acid Intermediate and HATU in DMF. Add DIPEA. Stir for 5 minutes to form the activated ester.

  • Coupling: Add the Amine-functionalized E3 Ligand.

  • Reaction: Stir at RT for 2–16 hours.

  • Validation: Confirm product mass via LC-MS.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Visualization

SynthesisWorkflow Phenol Phenolic Warhead (Nucleophile) Step1 Step 1: Etherification (K2CO3, DMF, 60°C) Phenol->Step1 Linker Methyl 3-(2-bromoethoxy)benzoate (Electrophile) Linker->Step1 Inter1 Intermediate 1: Ester-Linked Warhead Step1->Inter1 Step2 Step 2: Saponification (LiOH, THF/H2O) Inter1->Step2 Acid Intermediate 2: Free Benzoic Acid Step2->Acid Step3 Step 3: Amide Coupling (HATU, DIPEA) Acid->Step3 Amine E3 Ligase Ligand (Amine-functionalized) Amine->Step3 Final Final PROTAC Step3->Final

Figure 2: Synthetic route for incorporating the benzoate linker into a PROTAC scaffold.

Troubleshooting & Optimization

Common issues encountered when using benzoate linkers and their solutions.

ProblemPotential CauseSolution
Low Yield in Step 1 Elimination of HBr (styrene formation) instead of substitution.Lower temperature to 40°C; Switch base to

; Add catalytic KI (Finkelstein condition).
Incomplete Hydrolysis Steric hindrance or poor solubility in water.Increase temperature to 40°C; Switch solvent system to Dioxane/Water; Increase LiOH equivalents.
Epimerization Over-basic conditions during coupling (Step 3).Use weaker base (Collidine) or ensure DIPEA is not in large excess; Keep reaction at 0°C initially.
Poor Solubility The benzoate linker is lipophilic.Ensure final PROTAC is purified using a gradient starting at 5-10% ACN; Dissolve in DMSO for biological assays.

References

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. [Link]

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

  • Maple, H. J., et al. (2019). "A Database of Degrader Structures and Linkers." MedChemComm. [Link]

  • Beshara, C. S., et al. (2020).[1] "Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as BTK Degraders with Improved Pharmacokinetic Properties." Journal of Medicinal Chemistry. [Link]

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for Methyl 3-(2-bromoethoxy)benzoate (CAS 59516-96-0) before handling.

Sources

"reaction conditions for N-alkylation with Methyl 3-(2-bromoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Alkylation

I'm starting with broad Google searches to collect diverse reaction conditions for N-alkylation using Methyl 3-(2-bromoethoxy)benzoate. My goal is to compile a comprehensive set of potential approaches, covering various amine substrates. I'm focusing on the different solvents, bases, and temperatures used in these reactions to establish a foundation for the next stage.

Expanding Search and Analysis

I've widened my Google search to incorporate the synthesis of the alkylating agent itself to give the reader further context. Analysis of initial search results is underway, with a focus on identifying recurring methodologies and variations in substrate scope and yield data. The application note's structure is also taking shape. I'm focusing on the rationale behind crucial reaction parameters.

Defining Scope and Steps

I'm now outlining the comprehensive scope. My Google searches will cover various amines, and I'll seek synthesis details for the alkylating agent to give full context. Following analysis of methodologies and yield data, I'll structure the application note logically. This includes defining critical reaction parameters and generating a comparative table of conditions for different substrates, as well as developing a generalized protocol and Graphviz diagram. I'm focusing on mechanism and references now.

"Methyl 3-(2-bromoethoxy)benzoate in solid-phase organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Troubleshooting & Optimization

"common side products in Methyl 3-(2-bromoethoxy)benzoate reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common side products in Methyl 3-(2-bromoethoxy)benzoate reactions Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Optimizing Linker Chemistry & Alkylation Workflows

Welcome to the Application Support Hub. As a Senior Application Scientist, I often see this reagent—Methyl 3-(2-bromoethoxy)benzoate —treated as a simple building block. However, its dual functionality (an electrophilic alkyl bromide and a hydrolytically sensitive ester) creates a "reactivity window" that must be navigated carefully.

This guide addresses the three most common impurity profiles researchers encounter: Dimerization , Elimination , and Hydrolysis .

📊 Quick Reference: Impurity Dashboard

Impurity TypeChemical NameMolecular Weight ChangeRoot CauseCritical Control Parameter
The Dimer 1,2-bis(3-methoxycarbonylphenoxy)ethaneHigh (~2x Product)Stoichiometry failure (Excess Phenol)Molar Equivalents (Reagent)
The Vinyl Methyl 3-(vinyloxy)benzoate-81 Da (loss of HBr)Base strength / TemperatureBasicity (pK_a) & Temp
The Acid 3-(2-bromoethoxy)benzoic acid-14 Da (loss of CH₃)Moisture / SaponificationSolvent Water Content

🔬 Troubleshooting Guides & FAQs

ISSUE 1: "I'm seeing a large, non-polar spot on my TLC/LCMS that doubles the molecular weight."

Diagnosis: You have formed the Bis-alkylation Dimer .

The Mechanism: This occurs during the synthesis of the reagent itself. The reaction is a Williamson ether synthesis between Methyl 3-hydroxybenzoate and 1,2-dibromoethane. If the mono-alkylated product reacts with a second molecule of phenol, you bridge two aromatic rings with the ethyl chain.

Q: Why did this happen? A: Local concentration effects. Even if you added 1 equivalent of dibromoethane, as the reaction proceeds, the concentration of the mono-bromide product increases. If the phenol is not statistically overwhelmed by the dibromoethane, the phenol will attack the product instead of the starting material.

Corrective Protocol (The "Dilution" Principle):

  • Stoichiometry: Use a large excess of 1,2-dibromoethane (3.0 to 5.0 equivalents). This statistically forces the phenol to encounter the di-bromide first.

  • Order of Addition: Add the phenol/base mixture slowly into a solution of the dibromoethane, rather than dumping the dibromoethane into the phenol.

ISSUE 2: "My product yield is low, and I see a peak corresponding to [M-HBr]."

Diagnosis: You have triggered E2 Elimination to form the Vinyl Ether .

The Mechanism: The 2-bromoethyl group contains a proton beta to the leaving group. Under aggressive basic conditions or high heat, the base acts as a proton acceptor rather than a nucleophile, eliminating HBr to form a double bond (styrene-like vinyl ether).

Q: Is my base too strong? A: Likely. Using Sodium Hydride (NaH) or heating violently with KOH often favors elimination over substitution.

Corrective Protocol:

  • Switch Bases: Use a milder base like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These are sufficient to deprotonate the phenol (
    
    
    ) but less likely to deprotonate the alkyl chain.
  • Solvent Choice: Switch from DMF (which accelerates all rates, including elimination) to Acetone or Acetonitrile if solubility permits.

  • Temperature: Do not exceed 60-80°C.

ISSUE 3: "The methyl ester is gone, and my product is acidic."

Diagnosis: Ester Hydrolysis (Saponification). [1]

The Mechanism: The methyl ester at the meta position is relatively stable, but hydroxide ions (


) are potent nucleophiles. If your reaction solvent is "wet" (contains water) and you are using a carbonate base, you generate hydroxide in situ.

Q: I used anhydrous solvent. Where did the water come from? A: Hygroscopic bases.


 is notoriously hygroscopic. If it wasn't flame-dried or stored in a desiccator, it brought water into your reaction.

Corrective Protocol:

  • Dry Your Base: Oven-dry potassium carbonate at 120°C for 4 hours before use.

  • Scavengers: Add 3Å molecular sieves to the reaction vessel.

  • Alternative: If hydrolysis persists, switch to the tert-butyl ester analog, which is far more resistant to base hydrolysis, and deprotect it later with TFA.

⚗️ Visualizing the Divergence

The following pathway map illustrates where the reaction deviates into these side products based on reaction conditions.

ReactionPathways Start Methyl 3-hydroxybenzoate + 1,2-dibromoethane Target TARGET PRODUCT Methyl 3-(2-bromoethoxy)benzoate Start->Target K2CO3, 60°C Excess Dibromide Dimer SIDE PRODUCT: DIMER Bis(3-methoxycarbonylphenoxy)ethane Start->Dimer Low Dibromide Equivs (Statistically Favored) Target->Dimer Excess Phenol Over-reaction Vinyl SIDE PRODUCT: VINYL Methyl 3-(vinyloxy)benzoate Target->Vinyl Strong Base (NaH) High Temp (>90°C) Acid SIDE PRODUCT: ACID 3-(2-bromoethoxy)benzoic acid Target->Acid Wet Solvent Hydroxide Attack

Figure 1: Reaction pathway divergence showing critical control points for dimerization, elimination, and hydrolysis.

📝 Validated Synthesis Protocol

Designed to minimize the side products listed above.

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 equiv)

  • 1,2-Dibromoethane (4.0 equiv - Critical for preventing Dimer)

  • 
     (anhydrous, 2.0 equiv)[2]
    
  • Acetone (Reagent Grade, dried over sieves)

Step-by-Step:

  • Preparation: Dissolve 1,2-dibromoethane (4.0 eq) in Acetone [0.2 M concentration relative to phenol]. Heat to a gentle reflux (approx 56°C).

  • Addition: In a separate flask, mix Methyl 3-hydroxybenzoate (1.0 eq) and

    
     (2.0 eq) in Acetone.
    
  • Controlled Feed: Add the phenol/base slurry slowly to the refluxing dibromoethane solution over 30-60 minutes.

    • Why? This keeps the concentration of unreacted phenol low relative to the dibromide, suppressing Dimer formation [1].

  • Monitoring: Stir at reflux for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting phenol (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate.
  • Purification: The excess 1,2-dibromoethane (b.p. 131°C) can be removed via high-vacuum distillation or column chromatography. The Vinyl impurity (if present) is less polar and will elute before the product.

📚 References

  • Williamson Ether Synthesis Mechanism & Side Reactions.

    • Source: Master Organic Chemistry.

    • Relevance: foundational mechanism of SN2 vs. Elimination in ether synthesis.

    • URL:[Link]

  • Synthesis of Methyl 4-(2-bromoethoxy)benzoate (Analogous Protocol).

    • Source: PrepChem.

    • Relevance: Confirms the use of Potassium Carbonate and reflux conditions for this specific class of benzoate linkers.

    • URL:[Link]

  • Elimination Reactions of 2-Bromoethyl Ethers.

    • Source: Chemistry LibreTexts (Zaitsev's Rule & E2).

    • Relevance: Explains the thermodynamic drive toward vinyl ethers under strong basic conditions.

    • URL:[Link][3]

  • Hydrolytic Stability of Methyl Benzoates.

    • Source: Semantic Scholar (Comparative Stability Studies).

    • Relevance: Provides data on the half-life of methyl benzoate esters in basic media, confirming susceptibility to saponification.

    • URL:[Link]

Sources

"hydrolysis of Methyl 3-(2-bromoethoxy)benzoate as a side reaction"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hydrolysis of Methyl 3-(2-bromoethoxy)benzoate Document ID: FC-TS-2024-MBEB-01

Executive Summary & Issue Overview

The Molecule: Methyl 3-(2-bromoethoxy)benzoate is a bifunctional intermediate. It contains two electrophilic sites:[1]

  • Alkyl Bromide: The primary site for intended nucleophilic substitution (SN2) to attach linkers or pharmacophores.

  • Methyl Ester: A "protecting group" or precursor for future acid functionality.

The Problem: Users frequently report low yields during nucleophilic substitution reactions involving the bromide tail. The most common cause is the unintended hydrolysis of the methyl ester , converting the lipophilic ester into the polar carboxylic acid (3-(2-bromoethoxy)benzoic acid). This side reaction complicates purification and creates solubility mismatches.

This guide provides the mechanistic understanding, diagnostic tools, and corrected protocols to prevent this specific side reaction.

Mechanistic Insight: The "Hydrolysis Trap"

The core issue is a competition between the desired SN2 attack on the alkyl bromide and the undesired nucleophilic acyl substitution at the ester.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired alkylation and the parasitic hydrolysis pathways.

ReactionPathways cluster_conditions Critical Control Point Start Methyl 3-(2-bromoethoxy)benzoate (Starting Material) Product Desired Product (Alkylated Adduct) Start->Product Path A: SN2 Attack (Anhydrous, Mild Base) SideProduct Side Product (Carboxylic Acid) Start->SideProduct Path B: Hydrolysis (Wet Solvent, Strong Base) Nucleophile Target Nucleophile (e.g., Amine/Thiol) Nucleophile->Product Water Trace Water / OH- Water->SideProduct Methanol Methanol (Leaving Group) SideProduct->Methanol + MeOH

Figure 1: Mechanistic competition between desired alkylation (Path A) and ester hydrolysis (Path B).

Diagnostic Module: Did Hydrolysis Occur?

Before changing your protocol, confirm the side reaction using these indicators.

Diagnostic MethodObservation (Intact Ester)Observation (Hydrolyzed Acid)
LC-MS (Reverse Phase) Retention time ~4.5 min (Non-polar).Retention time ~2.0 min (Polar). Significant shift to solvent front.
Mass Spectrum (ESI+) [M+H]⁺ observed (matches ester MW).[M+H]⁺ = Ester MW minus 14 Da (Loss of CH₂).
1H NMR (CDCl₃) Sharp singlet (~3.9 ppm, 3H) corresponding to -COOCH3.Disappearance of the methyl singlet at 3.9 ppm. Appearance of broad -COOH peak >11 ppm.
TLC (Hex/EtOAc) Higher R_f (moves with solvent).Stays at baseline or streaks (unless acidified).

Troubleshooting Guide (FAQ)

Q1: I am trying to react the bromide with a secondary amine using NaOH in ethanol, but I only get the acid. Why? A: Sodium Hydroxide (NaOH) is a strong nucleophile as well as a base. In ethanol/water, the hydroxide ion attacks the ester carbonyl faster than the amine displaces the bromide.

  • Fix: Switch to a non-nucleophilic, inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

Q2: I switched to K₂CO₃ in DMF, but I still see ~20% hydrolysis. What is wrong? A: DMF is hygroscopic (absorbs water from air). Even with a mild base, trace water at elevated temperatures (e.g., 80°C) will hydrolyze the ester via base-promoted saponification.

  • Fix: Use anhydrous DMF (stored over molecular sieves) and keep the reaction under an inert atmosphere (Nitrogen/Argon).

Q3: Can I use an acid scavenger like Triethylamine (TEA) instead? A: Yes, organic bases like TEA or DIPEA (Hünig's base) are excellent for preventing hydrolysis because they generate no hydroxide ions. However, they are weaker bases than carbonates and might slow down the SN2 reaction if your nucleophile is weak.

Q4: My workup involves washing with 1M NaOH to remove excess phenol. Is this safe? A: No. Methyl benzoates are susceptible to saponification during basic extractions.

  • Fix: Wash with saturated NaHCO₃ (mild base) or brine. If you must use NaOH, keep it cold (0°C) and minimize contact time (< 5 mins).

Optimized Experimental Protocols

Protocol A: Safe Alkylation (Prevents Hydrolysis)

Use this for attaching amines, thiols, or phenols to the bromide tail.

Reagents:

  • Methyl 3-(2-bromoethoxy)benzoate (1.0 eq)

  • Nucleophile (1.1 - 1.2 eq)

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Drying: Flame-dry the reaction flask and cool under Argon flow.

  • Solvation: Dissolve the nucleophile and the benzoate intermediate in anhydrous MeCN.

    • Note: If using DMF, ensure it is "Dry" grade (<50 ppm H₂O).

  • Base Addition: Add K₂CO₃.

  • Reaction: Heat to 60°C (MeCN) or 50°C (DMF). Monitor by TLC/LCMS.

    • Critical: Do not exceed 80°C unless necessary; higher temps accelerate hydrolysis if any moisture is present.

  • Workup:

    • Filter off the solid base.

    • Evaporate solvent.

    • Partition residue between Ethyl Acetate and Water.

    • Tip: Determine pH of the aqueous layer; keep it neutral (pH 7-8).

Protocol B: Intentional Hydrolysis (Recovery)

Use this if you actually want the carboxylic acid derivative.

Reagents:

  • Methyl 3-(2-bromoethoxy)benzoate

  • LiOH·H₂O (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step:

  • Dissolve ester in THF.

  • Add LiOH dissolved in water.

  • Stir at Room Temperature for 2–4 hours.

    • Note: LiOH is preferred over NaOH as it is milder and less likely to attack the alkyl bromide (preventing alcohol formation).

  • Acidify carefully with 1M HCl to pH 3 to precipitate the acid product.

Reference Data: Base & Solvent Compatibility

Use this table to select conditions that minimize ester cleavage.

BaseNucleophilicityHydrolysis RiskRecommended For
NaOH / KOH High (OH⁻)Severe Saponification only. Avoid for alkylation.
LiOH ModerateHighControlled hydrolysis.
K₂CO₃ / Cs₂CO₃ LowLow (if dry)Standard alkylation (SN2).
DIPEA / TEA NoneNegligibleSensitive substrates; amine alkylations.
NaH High (Basicity)Low (if dry)Deprotonating phenols/alcohols before reaction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025).[1] Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from

  • University of Calgary. (n.d.). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from

  • Master Organic Chemistry. (2017). Factors Affecting Ester Stability and Hydrolysis. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Methyl Esters section).

Sources

"instability of Methyl 3-(2-bromoethoxy)benzoate under basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions

Document ID: TSC-MBEB-001 Status: Active Last Updated: October 26, 2023

Executive Technical Summary

Methyl 3-(2-bromoethoxy)benzoate presents a classic "Dual-Electrophile Dilemma" in organic synthesis. The molecule contains two reactive centers susceptible to nucleophilic attack:

  • The Methyl Ester (C-3): Susceptible to hydrolysis (saponification) via acyl substitution.

  • The Alkyl Bromide (Side Chain): Susceptible to nucleophilic substitution (

    
    ) or elimination (
    
    
    
    ).

Under basic conditions (


), this molecule is inherently unstable . The presence of hydroxide (

) or alkoxide (

) ions triggers competitive degradation pathways, leading to yield loss and complex impurity profiles. This guide details how to navigate these competing reactivities.

Diagnostic & Troubleshooting Modules

Module A: The "Disappearing Ester" (Saponification)

Symptom: LC-MS shows a mass shift of -14 Da (Loss of


, gain of 

) or the appearance of a highly polar peak. Diagnosis: Unintended hydrolysis of the methyl ester to the carboxylic acid.
ParameterTechnical ExplanationCorrective Action
Base Strength Strong bases (NaOH, LiOH, KOH) rapidly attack the carbonyl carbon.Switch to Inorganic Carbonates: Use

or

in aprotic solvents (DMF/Acetone). These are generally too weak to hydrolyze esters at room temperature.
Solvent System Water or alcohols facilitate nucleophilic attack.Exclude Water: Use anhydrous conditions. Switch to DMF, DMSO, or Acetonitrile.
Temperature Heat accelerates hydrolysis exponentially.Cryogenic Control: If strong base is required (e.g., for enolate formation elsewhere), operate at

to

.
Module B: The "Dead Bromide" (Substitution/Elimination)

Symptom: Ester is intact, but the bromine atom is lost. Mass spectrum shows conversion to an alcohol (+OH) or an ether (+OR). Diagnosis: The base acted as a nucleophile (


) displacing the bromide, or as a base (

) causing elimination.
ParameterTechnical ExplanationCorrective Action
Nucleophilicity Hydroxide (

) is a potent nucleophile that displaces primary bromides to form alcohols.
Avoid Hydroxide: If neutralizing, use hindered bases (e.g., DIPEA) or buffers.
Solvent Effect Methanol/Ethanol with base forms alkoxides (

), leading to etherification (Williamson Ether Synthesis side-reaction).
Use Non-Nucleophilic Solvents: Avoid primary alcohols. Use Toluene, DCM, or THF.
Elimination Strong, bulky bases (e.g., t-BuOK) favor elimination to vinyl ethers (

).
Soft Nucleophiles Only: If substitution is the goal, use soft nucleophiles (RS-, I-, N3-) that react faster than the base can eliminate.

Visualizing the Instability Pathways

The following diagram maps the degradation logic when this molecule is exposed to basic media.

G Start Methyl 3-(2-bromoethoxy)benzoate (Starting Material) Base Basic Conditions (OH- / RO-) Start->Base Acid 3-(2-bromoethoxy)benzoic acid (Hydrolysis Product) Base->Acid Pathway A: Saponification (Attack at Carbonyl) Alcohol Methyl 3-(2-hydroxyethoxy)benzoate (Substitution Product) Base->Alcohol Pathway B: SN2 Displacement (Attack at Alkyl Halide) Vinyl Methyl 3-(vinyloxy)benzoate (Elimination Product) Base->Vinyl Pathway C: E2 Elimination (Strong Bulky Base) Double 3-(2-hydroxyethoxy)benzoic acid (Total Degradation) Acid->Double Prolonged Exposure Alcohol->Double Prolonged Exposure

Figure 1: Competitive degradation pathways of Methyl 3-(2-bromoethoxy)benzoate in basic media. Pathway A and B often occur simultaneously in aqueous base.

Validated Experimental Protocols

Protocol A: Selective Hydrolysis (Preserving the Bromide)

Objective: Convert the ester to the acid without displacing the bromine. The Logic: Acid-catalyzed hydrolysis is preferred because the protonated carbonyl is highly electrophilic, while the alkyl bromide is relatively stable to acid (unlike base).

  • Dissolve: 1.0 eq of Methyl 3-(2-bromoethoxy)benzoate in THF/Water (4:1 ratio).

  • Reagent: Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate.

    • Note: LiOH is milder than NaOH. However, Acid Hydrolysis is superior if the substrate tolerates it.

    • Alternative (Recommended): Use 6N HCl in Dioxane at

      
       for 4 hours. This completely avoids the 
      
      
      
      risk on the bromide.
  • Monitor: Check TLC every 30 mins. Stop immediately upon consumption of SM.

  • Quench: Pour into ice-cold 1M HCl immediately. Do not allow the reaction to sit at high pH.

Protocol B: Nucleophilic Substitution (Preserving the Ester)

Objective: React the bromide (e.g., with an amine or phenol) while keeping the methyl ester intact. The Logic: Use a base that is strong enough to deprotonate the nucleophile but too weak/insoluble to attack the ester.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone .

  • Base: Potassium Carbonate (

    
    )  (2.0 eq).
    
    • Why:

      
       in MeCN is a heterogeneous system. It deprotonates phenols/amines but has very poor kinetics for ester hydrolysis.
      
  • Additive: Potassium Iodide (KI) (0.1 eq) - Finkelstein Catalyst.

    • Mechanism: Converts alkyl bromide to highly reactive alkyl iodide in situ, accelerating the desired

      
       reaction so it finishes before side reactions occur.
      
  • Temperature:

    
    . Avoid reflux if possible.
    

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Methoxide (NaOMe) to react this molecule? A: Absolutely not. NaOMe is a potent nucleophile. It will likely cause transesterification (swapping methyl for methyl, which is invisible, or ethyl if using EtOH) AND displace the bromide to form the methyl ether (


).

Q2: I see a "double spot" on TLC after working up with NaOH. What happened? A: You likely created the carboxylic acid. Even during workup, if the pH is >10 and the mixture is warm, the ester will hydrolyze. Always acidify the workup mixture to pH 3-4 immediately to stabilize the molecule.

Q3: Why is the bromide unstable? It's a primary alkyl halide. A: While primary halides are generally stable, the


-oxygen effect  (the ether oxygen at the 2-position) can inductively withdraw electrons, making the carbon more electrophilic. Furthermore, if any hydrolysis occurs, the resulting carboxylate could theoretically participate in intermolecular reactions, though solvent dilution usually prevents this.

References & Authoritative Grounding

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group; Chapter 15: Nucleophilic Substitution at Saturated Carbon).

    • Establishes the fundamental competition between acyl substitution and alkyl substitution.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Source for hydrolysis kinetics and E2 elimination mechanisms.

  • PubChem Database. Methyl 3-(2-bromoethoxy)benzoate (CID: 13359675). National Library of Medicine.

    • [Link]

    • Verification of chemical structure and physical properties.

  • Reich, H. J. (University of Wisconsin). pKa Data and Bordwell pKa Table.

    • [Link]

    • Used to determine appropriate base strength for selective deprotonation.

Technical Support Center: Optimizing Alkylations with Methyl 3-(2-bromoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Product: Methyl 3-(2-bromoethoxy)benzoate CAS: 337536-14-8 (Analogous) Application: Linker chemistry, PROTAC synthesis, Medicinal Chemistry intermediates.

Core Directive: The S_N2 vs. E2 Battlefield

As a researcher using Methyl 3-(2-bromoethoxy)benzoate , your primary goal is typically Nucleophilic Substitution (S_N2) to attach a nucleophile (amine, thiol, or phenoxide) to the ethyl linker. However, the presence of the


-oxygen atom creates a unique electronic environment that significantly increases the acidity of the 

-protons, making the molecule prone to Elimination (E2) .

The Problem: The formation of Methyl 3-(vinyloxy)benzoate (vinyl ether side product). The Consequence: Vinyl ethers are unstable under acidic conditions and do not participate in the desired subsequent chemistry, leading to yield loss and difficult purification.

Mechanistic Insight

The ether oxygen at the 3-position exerts an inductive electron-withdrawing effect (


), increasing the acidity of the adjacent methylene protons (

-hydrogens). Even moderately strong bases can abstract this proton, ejecting the bromide leaving group and forming the double bond.

Pathway Visualization:

ReactionPathways cluster_conditions Critical Control Factors Start Methyl 3-(2-bromoethoxy)benzoate Product Desired Substitution Product (S_N2) Start->Product  S_N2 Attack (k_sub) SideProduct Vinyl Ether Side Product (E2 Elimination) Start->SideProduct  Proton Abstraction (k_elim) Nu Nucleophile (Nu-) Nu->Product Base Base (B:) Base->SideProduct Temp Temperature Basicity Base Strength

Figure 1: Kinetic competition between S_N2 substitution and E2 elimination pathways.

Troubleshooting Guide (Q&A)

Q1: I am observing >15% vinyl ether byproduct by LC-MS. How do I stop this?

Diagnosis: Your reaction conditions are too "hard." You are likely using a base that is too strong (e.g., NaH, KOtBu) or a temperature that is too high. Solution:

  • Switch Base: Move to a "softer," carbonate-based system. Cesium Carbonate (

    
    )  is ideal because the large cesium cation increases the solubility and nucleophilicity of the carbonate without being as basic as hydroxide or alkoxide.
    
  • Lower Temperature: Elimination is entropically favored. Reducing the temperature from

    
     to 
    
    
    
    (or even RT) drastically reduces
    
    
    while only moderately slowing
    
    
    .
  • Solvent Change: If using DMF/DMSO, ensure they are dry. Hydroxide (generated from trace water + carbonate) is a stronger base than carbonate itself.

Q2: The reaction is too slow at lower temperatures. How do I accelerate S_N2 without heating?

Diagnosis: The bromide leaving group is good, but not excellent. Solution: Use the Finkelstein Modification . Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .

  • Mechanism: Iodide (

    
    ) displaces the Bromide (
    
    
    
    ) to form the transient alkyl iodide. The C-I bond is weaker and the iodide is a better leaving group, accelerating the attack by your nucleophile.
  • Benefit: This allows the reaction to proceed at Room Temperature, suppressing the thermal elimination pathway.

Q3: My ester moiety disappeared during workup. What happened?

Diagnosis: Hydrolysis.[1] Cause: If you used strong aqueous base (NaOH/KOH) or prolonged exposure to carbonate in water, the methyl ester at the 3-position hydrolyzed to the carboxylic acid (Methyl 3-(2-bromoethoxy)benzoate


 3-(2-bromoethoxy)benzoic acid).
Solution: 
  • Use anhydrous organic bases (DIPEA, TEA) if compatible.

  • If using inorganic bases, filter the solid salts before adding water, or perform a rapid, neutral pH workup.

Optimized Experimental Protocols

Protocol A: The "Soft" Carbonate Method (General Purpose)

Best for: Phenols, Thiols, and Secondary Amines.

  • Dissolution: Dissolve 1.0 eq of Nucleophile in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

  • Base Addition: Add 1.5 - 2.0 eq of

    
      (Cesium Carbonate).
    
    • Note:

      
       can be used but is slower.
      
  • Reagent Addition: Add 1.1 eq of Methyl 3-(2-bromoethoxy)benzoate .

  • Catalyst (Optional but Recommended): Add 0.1 eq (10 mol%) of TBAI or KI .

  • Reaction: Stir at

    
      under 
    
    
    
    atmosphere. Monitor by TLC/LC-MS.
    • Checkpoint: If vinyl ether appears, lower T to

      
      .
      
  • Workup: Filter off inorganic solids through a Celite pad. Concentrate the filtrate. Partition between EtOAc and Water (pH neutral).

Protocol B: The "Finkelstein" Method (For Sterically Hindered Nucleophiles)

Best for: Poor nucleophiles where heating would normally be required.

  • Solvent: Use Acetone (anhydrous).

  • Reagent Mix: Combine 1.0 eq Nucleophile, 1.2 eq Methyl 3-(2-bromoethoxy)benzoate, and 2.0 eq

    
     .
    
  • Activation: Add 1.5 eq of NaI (Sodium Iodide).

    • Why NaI? NaI is soluble in acetone, but NaBr (byproduct) precipitates, driving the equilibrium toward the reactive alkyl iodide.

  • Reaction: Stir at Reflux (

    
    )  or RT. The lower boiling point of acetone naturally limits the temperature, preventing runaway elimination.
    

Decision Matrix & Data

Base & Solvent Compatibility Table
Condition SetBaseSolventS_N2 RateElimination RiskRecommended For
Aggressive NaH / KOtBuTHF / DMFFastHigh Avoid (Unless Nu is very weak)
Standard

DMF / DMSOModerateModerateGeneral Alkylation
Optimized

MeCNFastLowValuable Intermediates
Mild DIPEA / TEADCM / THFSlowVery LowHighly Sensitive Substrates
Finkelstein

/ NaI
AcetoneFast Low Best Balance of Rate/Selectivity
Troubleshooting Workflow

TroubleshootingTree Start Start: Reaction Monitoring CheckLCMS Check LC-MS / TLC Start->CheckLCMS Issue1 Issue: Vinyl Ether > 10% CheckLCMS->Issue1 Elimination Detected Issue2 Issue: Low Conversion (<50%) CheckLCMS->Issue2 Reaction Slow Issue3 Issue: Ester Hydrolysis CheckLCMS->Issue3 Product Loss Sol1 Action: Lower Temp to 25°C Switch to Cs2CO3 Issue1->Sol1 Sol2 Action: Add 0.2 eq KI/TBAI Switch to DMF Issue2->Sol2 Sol3 Action: Use Anhydrous Conditions Avoid Aqueous Workup Issue3->Sol3

Figure 2: Decision tree for reaction optimization based on in-process controls.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from .

  • PubChem. (2025).[4][5] Methyl 3-(2-bromoethoxy)benzoate Compound Summary. National Library of Medicine. Retrieved from .

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns: E1 vs E2. Retrieved from .

  • PrepChem. (n.d.). Synthesis of methyl 4-(2-bromoethoxy)benzoate. Retrieved from .

  • ResearchGate. (2018).[6] Synthesis Process Improvement of Methyl Benzoate Derivatives. Retrieved from .

Sources

Technical Support Center: Methyl 3-(2-bromoethoxy)benzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Methyl 3-(2-bromoethoxy)benzoate in their synthetic workflows. As a key building block, its reactivity as an electrophile in nucleophilic substitution reactions is paramount. However, successful outcomes hinge on a nuanced understanding of reaction conditions and, critically, a well-designed work-up procedure. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: The Archetypal Reaction & Workflow

Methyl 3-(2-bromoethoxy)benzoate is primarily employed as an alkylating agent, most commonly in Williamson ether synthesis-type reactions to introduce a 2-(3-(methoxycarbonyl)phenoxy)ethyl moiety onto a nucleophile. The general reaction involves the deprotonation of a nucleophile (typically a phenol or alcohol) to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide ion via an SN2 mechanism.[1][2]

General Reaction Scheme:

The success of this SN2 reaction is highly dependent on factors such as the choice of base, solvent, and temperature to minimize competing side reactions like elimination (E2) and hydrolysis.[2]

Experimental Workflow Overview

The following diagram outlines the typical logical flow for a reaction and work-up involving Methyl 3-(2-bromoethoxy)benzoate.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (R-OH) in Anhydrous Solvent B Add Base (e.g., NaH, K₂CO₃) under Inert Atmosphere A->B Formation of Nucleophile C Add Methyl 3-(2-bromoethoxy)benzoate B->C Initiate Reaction D Heat/Stir for Required Time (Monitor by TLC/LC-MS) C->D E Cool Reaction & Quench D->E Proceed to Work-up F Liquid-Liquid Extraction E->F G Wash Organic Layer (e.g., H₂O, Brine) F->G H Dry (Na₂SO₄/MgSO₄) & Concentrate G->H I Purify Product (Column Chromatography/Recrystallization) H->I

Caption: General workflow for reactions using Methyl 3-(2-bromoethoxy)benzoate.

Section 2: Detailed Experimental Protocol

This protocol provides a representative procedure for the O-alkylation of a generic phenol.

Reagent & Condition Summary
ParameterRecommendationRationale
Nucleophile 4-MethoxyphenolA representative electron-rich phenol.
Electrophile Methyl 3-(2-bromoethoxy)benzoate1.0 - 1.1 equivalents
Base Potassium Carbonate (K₂CO₃), anhydrous1.5 - 2.0 equivalents. A moderately strong base, easier to handle than NaH.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.[3]
Temperature 60-80 °CProvides sufficient energy for the reaction without promoting significant decomposition.
Reaction Time 4-12 hoursMonitor progress by Thin Layer Chromatography (TLC).
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (or Acetonitrile) to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Electrophile Addition: Add Methyl 3-(2-bromoethoxy)benzoate (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 70 °C and stir vigorously. Monitor the reaction's progress every 2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon consumption of the limiting reagent.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into an equal volume of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1x Water

    • 1x Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1x Brine (saturated aqueous NaCl)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel or recrystallization to yield the pure product.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the work-up and execution of reactions with Methyl 3-(2-bromoethoxy)benzoate.

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

A1: This is a common issue often traced back to the initial activation of the nucleophile or the stability of the electrophile.

  • Potential Cause 1: Incomplete Deprotonation. The reaction cannot proceed if the nucleophile (e.g., phenol) is not converted to its more nucleophilic conjugate base (phenoxide).

    • Solution:

      • Verify Base Strength: For phenols, K₂CO₃ is often sufficient. For less acidic alcohols, a stronger base like sodium hydride (NaH) is required.[1] When using NaH, ensure it is fresh (not a gray powder) and used in an anhydrous polar aprotic solvent like THF or DMF.

      • Ensure Anhydrous Conditions: Water will react with strong bases like NaH and protonate the desired alkoxide/phenoxide, rendering it non-nucleophilic. Ensure all glassware is flame- or oven-dried and solvents are certified anhydrous.

  • Potential Cause 2: Degraded Electrophile. Methyl 3-(2-bromoethoxy)benzoate can degrade over time, especially if improperly stored.

    • Solution: Check the purity of the starting material by NMR or LC-MS before use. Store the compound in a cool, dry, dark place, tightly sealed to prevent moisture ingress.

  • Potential Cause 3: Insufficient Temperature/Time. SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: If TLC shows starting materials remaining after several hours, consider increasing the temperature by 10-20 °C or allowing the reaction to run longer (e.g., overnight). Always monitor by TLC to avoid decomposition.

Q2: My final product is contaminated with Methyl 3-hydroxybenzoate. How did this happen and how can I prevent it?

A2: This is a classic work-up problem caused by the hydrolysis of the methyl ester functional group.

  • Causality: The methyl ester is susceptible to nucleophilic attack by hydroxide ions (OH⁻), especially at elevated temperatures.[5] If a strong base like NaOH or KOH is used during the aqueous work-up to remove an acidic nucleophile, it can readily hydrolyze the ester to the corresponding carboxylate salt. Upon final acidification (if any) or during purification, this is isolated as the carboxylic acid, or in this case, its precursor phenol if the ether was also cleaved. The mechanism involves the attack of hydroxide on the carbonyl carbon.[5][6]

  • Preventative Measures:

    • Avoid Strong Bases in Work-up: Never use NaOH or KOH for washing. Instead, use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

    • Minimize Contact Time: Perform aqueous washes efficiently and without prolonged stirring to reduce the contact time between the ester and the aqueous basic solution.

    • Control Temperature: Conduct all work-up steps at room temperature or below. Do not use hot water for extractions.

Q3: I've isolated a side product that appears to be an elimination product, Methyl 3-(vinyloxy)benzoate. What causes this?

A3: This side product arises from a competing E2 elimination reaction.

  • Causality: In an E2 reaction, a base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the bromine), leading to the formation of a double bond. This pathway competes directly with the desired SN2 reaction.[2]

    • Contributing Factors:

      • Sterically Hindered Base: Bulky bases (e.g., potassium tert-butoxide) favor elimination.

      • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

      • Strong Base: While necessary for deprotonation, excessively strong bases can promote elimination.

  • Solution:

    • Use the least hindered, weakest base necessary to deprotonate your nucleophile (e.g., K₂CO₃ instead of NaH if possible).

    • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation of your starting materials and product (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being larger and more polar than the starting electrophile, should have a slightly lower Rf value.

Q: How can I effectively purify the final product? A:

  • Flash Column Chromatography: This is the most versatile method. Use a gradient elution system, starting with a non-polar mobile phase (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective way to obtain very pure material.[6][7]

Q: What are the key safety considerations when working with this compound? A: Alkylating agents like Methyl 3-(2-bromoethoxy)benzoate are potential irritants and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.[8]

Section 5: Troubleshooting Logic Flow

This diagram provides a decision-making tree for addressing common experimental issues.

G Start Analyze Crude Product (TLC, NMR, LC-MS) Q1 Is Yield Low or Zero? Start->Q1 Q2 Is Methyl 3-hydroxybenzoate Present? Q1->Q2 No A1 Check Base Strength & Anhydrous Conditions Q1->A1 Yes Q3 Is Elimination Product Present? Q2->Q3 No B1 Avoid Strong Base (NaOH/KOH) in Work-up Q2->B1 Yes C1 Use Less Hindered Base (e.g., K₂CO₃) Q3->C1 Yes Success Proceed to Purification Q3->Success No A2 Increase Temp/Time & Monitor by TLC A1->A2 If conditions okay A3 Verify Electrophile Purity A2->A3 If still no reaction B2 Use Mild Base (NaHCO₃) & Keep Work-up Cold B1->B2 C2 Lower Reaction Temperature C1->C2

Caption: A logical flow diagram for troubleshooting common reaction issues.

References

  • Wikipedia. Methyl benzoate. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • International Journal of Science and Research (IJSR). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • PubChem. Methyl 3-bromo-2-(bromomethyl)benzoate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • PrepChem.com. Synthesis of methyl 4-(2-bromoethoxy)benzoate. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

Sources

Validation & Comparative

Comparative Guide: LC-MS Analysis for Methyl 3-(2-bromoethoxy)benzoate Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of Methyl 3-(2-bromoethoxy)benzoate (CAS: 50867-08-4), selecting the correct analytical technique is paramount. While HPLC-UV is the industry workhorse for routine purity checks, it lacks the specificity required to distinguish the target molecule from structurally similar de-halogenated byproducts or hydrolysis intermediates.

This guide argues that Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior methodology for this specific application. The argument is based on two chemical realities:

  • Thermal Instability: Alkyl bromides can degrade in GC injection ports.

  • Isotopic Validation: The unique 1:1 isotopic ratio of Bromine (

    
    ) provides an intrinsic, self-validating "fingerprint" in MS that UV detection cannot replicate.
    

The Challenge: Why Standard Methods Fail

Methyl 3-(2-bromoethoxy)benzoate contains three functional distinctives: a benzoate ester, an ether linkage, and a primary alkyl bromide. These features create specific analytical pitfalls for conventional methods.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of LC-MS against the two most common alternatives: HPLC-UV and GC-MS.

FeatureLC-MS (Recommended) HPLC-UV GC-MS
Specificity High: Mass-to-charge (m/z) ratio + Isotopic pattern confirms identity.Low: Relies solely on Retention Time (

). Co-eluting impurities are invisible.
High: Spectral library matching.
Sample Stability Excellent: Room temperature separation; soft ionization (ESI).Excellent: Room temperature separation.Moderate/Risk: High injector temps (

C+) can cause debromination or ester pyrolysis.
Sensitivity High: Picogram level detection.Moderate: Depends on chromophore extinction coefficient (

).
High: Good for volatiles.
Purity Calculation Area % (TIC/UV): Combined data gives the most accurate purity profile.Area % (UV): May overestimate purity if impurities lack chromophores.Area % (TIC): Risk of thermal degradation artifacts appearing as impurities.
The "Self-Validating" Mechanism: Bromine Isotopes

The most compelling reason to use LC-MS for this molecule is the Bromine Isotope Pattern . Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%).
  • UV Result: A single peak at 254 nm. You assume it is the product.

  • MS Result: A "doublet" peak separated by 2 Da with nearly equal intensity (

    
     and 
    
    
    
    ).
    • Validation Rule: If the mass spectrum of your main peak does not show this 1:1 doublet, it is not your product , regardless of retention time. This serves as an internal quality control check.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and the specific advantages of LC-MS for halogenated esters.

AnalyticalDecisionMatrix Start Analyte: Methyl 3-(2-bromoethoxy)benzoate CheckVolatility Check Volatility/Stability Start->CheckVolatility CheckChromophore Check Chromophore Start->CheckChromophore LCMS LC-MS (ESI+) Analysis Start->LCMS Optimal Path GCMS GC-MS Analysis CheckVolatility->GCMS High Volatility ThermalRisk RISK: Thermal Debromination or Ester Cleavage GCMS->ThermalRisk HPLC HPLC-UV Analysis CheckChromophore->HPLC UV Active BlindSpot LIMITATION: Cannot distinguish Product from Non-UV Impurities HPLC->BlindSpot Validation Isotopic Validation: Observe 1:1 Ratio (79Br/81Br) LCMS->Validation Result CONFIRMED PURITY & IDENTITY Validation->Result

Figure 1: Analytical Decision Matrix highlighting the risks of GC and HPLC compared to the definitive nature of LC-MS for brominated compounds.

Experimental Protocol: LC-MS Methodology

This protocol is designed for an Agilent 1200/6100 Series or equivalent Waters Acquity QDa system. It prioritizes the separation of the hydrophobic ester from potential hydrolyzed polar impurities (e.g., 3-(2-bromoethoxy)benzoic acid).

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (LC-MS Grade).

  • Concentration: 0.1 mg/mL (100 ppm). High concentrations can saturate the MS detector, distorting isotopic ratios.

  • Filtration: 0.22 µm PTFE syringe filter (essential to prevent column clogging).

Chromatographic Conditions (HPLC)
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µmC18 retains the hydrophobic benzoate core; 1.8 µm particles ensure high resolution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation (

) for ESI efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides stronger elution for the aromatic ester.
Flow Rate 0.4 mL/minStandard for 2.1mm ID columns; compatible with ESI source.
Column Temp 40°CImproves mass transfer and peak shape.

Gradient Profile:

  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B (Hold for polar impurities)

  • 6.0 min: 95% B (Elute main product)

  • 8.0 min: 95% B (Wash)

  • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry Settings (MS)
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+).

  • Scan Range: m/z 100 – 600.

  • Key Signals to Monitor:

    • Target Mass: Calculation for

      
      .
      
    • Monoisotopic Mass (

      
      ):  ~258.99 Da.
      
    • Observed Ions: Look for

      
       at 260.0  and 262.0 .
      
    • Fragmentor Voltage: 70-100V (Keep low to prevent in-source fragmentation of the ether linkage).

Data Analysis & Interpretation

To assess purity objectively, you must integrate data from both the UV trace (for quantification) and the MS trace (for identification).

Step 1: The Purity Calculation

Use the UV trace (254 nm) for the purity percentage, as ionization efficiency varies between molecules in MS.



Step 2: The Identity Check (The "M+2" Test)

Examine the Mass Spectrum at the apex of the main peak.

  • Pass: You see two major peaks at m/z 260 and 262 with roughly equal height.

  • Fail (Hydrolysis): You see a peak at m/z 198 (Loss of Bromine/Conversion to OH).

  • Fail (Debromination): You see a peak at m/z 182 (Replacement of Br with H).

Workflow Diagram

Workflow Sample Sample Prep (0.1 mg/mL in ACN:H2O) Inject Injection (2-5 µL) Sample->Inject Sep Gradient Separation (C18 Column) Inject->Sep Detect Dual Detection Sep->Detect UV UV (254 nm) Quantification Detect->UV MS MS (ESI+) Identification Detect->MS Analysis Data Correlation UV->Analysis MS->Analysis Report Final Purity Report Analysis->Report

Figure 2: Integrated LC-MS workflow ensuring both quantitative accuracy (UV) and qualitative certainty (MS).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Provides the global standard for validating purity assays. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • Agilent Technologies. Basics of LC/MS Primer. A comprehensive guide on ESI ionization and interpreting isotopic patterns in mass spectrometry. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-(2-bromoethoxy)benzoate. Used for molecular weight and structural verification. [Link]

A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-(2-bromoethoxy)benzoate by ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of the molecular structure of Methyl 3-(2-bromoethoxy)benzoate using one of the most powerful and accessible analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a mere procedural outline, delving into the rationale behind the spectral features and offering a comparative framework for data interpretation.

The Imperative of Structural Integrity

In the synthesis of any chemical entity, particularly those destined for biological evaluation, absolute certainty of the molecular structure is paramount. Side reactions, incomplete conversions, and residual starting materials can lead to misleading biological data and wasted resources. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons. This information is critical for confirming the successful synthesis of Methyl 3-(2-bromoethoxy)benzoate and for identifying any potential impurities.

Predicting the ¹H NMR Spectrum: An Exercise in Chemical Causality

Before acquiring an experimental spectrum, a seasoned scientist will first predict the expected chemical shifts, integration, and splitting patterns based on the molecule's structure. This predictive exercise is crucial for a targeted and efficient analysis of the experimental data.

The structure of Methyl 3-(2-bromoethoxy)benzoate contains several distinct proton environments:

Caption: Molecular structure of Methyl 3-(2-bromoethoxy)benzoate.

Based on established principles of ¹H NMR spectroscopy, we can anticipate the following spectral features[1][2][3][4]:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H_a (Ar-H)~7.65Doublet of doublets (dd) or triplet (t)1HDeshielded due to the electron-withdrawing ester group and adjacent to two other aromatic protons.
H_b (Ar-H)~7.35Triplet (t)1HStandard aromatic proton chemical shift, coupled to two neighboring aromatic protons.
H_c (Ar-H)~7.15Doublet of doublets (dd)1HInfluenced by the electron-donating ether oxygen, but also adjacent to the ester group. Coupled to two other aromatic protons.
H_d (Ar-H)~7.05Doublet of doublets (dd)1HShielded by the electron-donating ether oxygen. Coupled to two other aromatic protons.
H_e (-O-CH₂-)~4.30Triplet (t)2HMethylene protons adjacent to an oxygen atom are deshielded. Coupled to the adjacent methylene protons (H_f).
H_f (-CH₂-Br)~3.65Triplet (t)2HMethylene protons adjacent to the electronegative bromine atom are deshielded. Coupled to the adjacent methylene protons (H_e).
H_g (-O-CH₃)~3.90Singlet (s)3HMethyl protons of the ester group. No adjacent protons to couple with.

The Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a synthesized sample of Methyl 3-(2-bromoethoxy)benzoate.

Synthesis of Methyl 3-(2-bromoethoxy)benzoate

A plausible synthetic route for Methyl 3-(2-bromoethoxy)benzoate involves a two-step process:

  • Fischer Esterification of 3-hydroxybenzoic acid to form methyl 3-hydroxybenzoate[5][6][7].

  • Williamson Ether Synthesis with 1,2-dibromoethane to yield the final product[8][9][10][11].

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Dissolve 3-hydroxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid, remove the excess methanol, and extract the product, methyl 3-hydroxybenzoate.

  • Purify the product by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis

  • Dissolve the purified methyl 3-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone, DMF)[9].

  • Add a slight excess of a weak base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Add a slight excess of 1,2-dibromoethane.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, filter off the inorganic salts and remove the solvent.

  • Purify the crude product by column chromatography to obtain Methyl 3-(2-bromoethoxy)benzoate.

¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point[3].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

    • Acquire the ¹H NMR spectrum.

experimental_workflow cluster_synthesis Synthesis cluster_nmr ¹H NMR Analysis esterification Esterification of 3-Hydroxybenzoic Acid williamson Williamson Ether Synthesis with 1,2-dibromoethane esterification->williamson Intermediate: Methyl 3-hydroxybenzoate purification Purification williamson->purification sample_prep Sample Preparation (dissolve in CDCl₃ with TMS) purification->sample_prep Purified Product acquisition Data Acquisition (Lock, Shim, Acquire) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing interpretation Spectral Interpretation processing->interpretation validation Structural Validation interpretation->validation

Caption: Experimental workflow for the synthesis and ¹H NMR validation of Methyl 3-(2-bromoethoxy)benzoate.

Data Interpretation: A Comparative Analysis

The acquired ¹H NMR spectrum should be processed (Fourier transform, phasing, and baseline correction) and then carefully analyzed. The key to validation lies in comparing the experimental data with the predicted spectrum.

Expected vs. Alternative Structures

A critical aspect of structural validation is to consider plausible alternative structures that might arise from the synthesis and to demonstrate how the ¹H NMR data refutes them.

  • Unreacted Methyl 3-hydroxybenzoate: The presence of a broad singlet corresponding to the phenolic -OH proton (typically 5-8 ppm, exchangeable with D₂O) and the absence of the two triplets for the ethoxy chain would indicate incomplete reaction.

  • Bis-ether Product: If both bromine atoms of 1,2-dibromoethane react with two molecules of methyl 3-hydroxybenzoate, a symmetrical product would be formed. This would result in a singlet for the -O-CH₂-CH₂-O- protons, a significantly different aromatic splitting pattern, and an incorrect integration ratio.

  • Starting Material (3-Hydroxybenzoic Acid): A broad singlet for the carboxylic acid proton (typically >10 ppm) would indicate the presence of the initial starting material.

By systematically comparing the chemical shifts, multiplicities, and integrations of the experimental spectrum with the predicted values for Methyl 3-(2-bromoethoxy)benzoate and potential byproducts, a definitive structural assignment can be made. The coupling constants (J-values) provide further confirmation; for instance, the triplet splitting of the ethoxy protons (H_e and H_f) should exhibit the same coupling constant, typically in the range of 6-8 Hz for vicinal coupling through a single bond[12][13].

Conclusion: Trust Through Rigorous Validation

References

  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Google Patents.
  • CABI Digital Library. 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Chegg. Solved Below is the predicted 1H NMR spectrum of methyl. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Organometallics 2010, 29, 9, 2156–2159. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • The Good Scents Company. methyl 3-hydroxybenzoate. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • Reddit. H-NMR Help!. [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

Comparative Guide: Assay Development for Reactions Involving Methyl 3-(2-bromoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-bromoethoxy)benzoate (CAS: 59516-96-0) serves as a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of PROTACs, antibody-drug conjugates (ADCs), and receptor ligands. Its utility lies in its dual functionality: an electrophilic alkyl bromide motif suitable for


 reactions and a methyl ester acting as a protected carboxylic acid.

This guide provides a technical comparison of this reagent against its chloro- and iodo-analogs, establishing why the bromo-variant often represents the optimal balance between reactivity and stability. Furthermore, it details a self-validating HPLC assay protocol designed to monitor the alkylation efficiency of this compound, ensuring precise kinetic data for process optimization.

Comparative Performance Analysis

In linker synthesis, the choice of the leaving group (LG) on the alkyl chain dictates the reaction rate, temperature requirements, and impurity profile.

The "Goldilocks" Reactivity of the Bromo-Linker

While alkyl iodides are the most reactive, they suffer from light sensitivity and shelf-instability. Alkyl chlorides are robust but often require forcing conditions (high heat, strong bases) that can degrade the sensitive ester moiety on the benzoate ring. Methyl 3-(2-bromoethoxy)benzoate occupies the optimal middle ground.

Table 1: Leaving Group Performance Metrics in Nucleophilic Substitution

FeatureMethyl 3-(2-chloroethoxy)benzoateMethyl 3-(2-bromoethoxy)benzoate Methyl 3-(2-iodoethoxy)benzoate
Leaving Group Ability Poor (Requires KI catalyst/Heat)Good (Active at RT/Mild Heat) Excellent (Very fast)
C-X Bond Strength ~81 kcal/mol (Strong)~68 kcal/mol (Moderate) ~57 kcal/mol (Weak)
Hydrolytic Stability HighHigh Low (Prone to degradation)
Reaction Temp (

)
>80°C (Risk of ester hydrolysis)25°C - 60°C (Ester safe) 0°C - 25°C
Atom Economy HighModerate Low
Mechanistic Implication

Using the bromo-analog allows researchers to conduct nucleophilic substitutions (e.g., with amines or thiols) at mild temperatures (40°C). This preserves the methyl ester, which is prone to hydrolysis to the free acid (benzoic acid derivative) under the harsh reflux conditions required for the chloro-analog.

Assay Development Strategy

To accurately monitor the consumption of Methyl 3-(2-bromoethoxy)benzoate and the formation of the alkylated product, a Reverse-Phase HPLC (RP-HPLC) method is superior to TLC or GC. The benzoate chromophore provides a strong UV signal, allowing for sensitive detection without derivatization.

Method A: Quantitative RP-HPLC Protocol

This method is designed to separate the starting material (bromide), the product (amine/thiol), and the potential hydrolysis impurity (carboxylic acid).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Benzoate

    
     transition) and 230 nm.
    
  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Injection / Equilibration
8.0 90% Linear Gradient (Elution of organics)
10.0 90% Wash
10.1 10% Re-equilibration

| 13.0 | 10% | End of Run |

Method B: In-Process Control (LC-MS)

For identifying unknown impurities (e.g., ester hydrolysis vs. alkyl displacement), LC-MS is required.

  • Ionization: ESI Positive Mode.

  • Diagnostic Signal: Look for the loss of the characteristic bromine isotope pattern (1:1 ratio of

    
     and 
    
    
    
    ) in the product peak, confirming successful substitution.

Experimental Protocol: Kinetic Monitoring

Objective: Determine the reaction rate constant (


) for the reaction between Methyl 3-(2-bromoethoxy)benzoate and a model amine (e.g., Morpholine).
Step-by-Step Methodology
  • Stock Solution Prep:

    • Dissolve Methyl 3-(2-bromoethoxy)benzoate (1.0 eq) in MeCN.

    • Prepare the Nucleophile (Morpholine, 1.5 eq) in MeCN containing an internal standard (e.g., Naphthalene or Biphenyl) to correct for injection errors.

  • Reaction Initiation:

    • Mix solutions in a thermostatted reactor at 40°C.

    • Add base (e.g.,

      
       or DIPEA) if using a salt form of the nucleophile.
      
  • Sampling & Quenching (The Critical Step):

    • At defined intervals (t = 0, 5, 15, 30, 60 min), remove a 50 µL aliquot.

    • Quench: Immediately dispense into 950 µL of cold dilute HCl/MeOH (0.1 M) .

    • Why? The acid protonates the amine nucleophile, rendering it non-nucleophilic and effectively "freezing" the reaction.

  • Analysis:

    • Inject quenched samples into the HPLC using Method A.

    • Plot the ratio of [Starting Material Area] / [Internal Standard Area] vs. Time.

Visualizations

Reaction Pathway & Impurity Logic

This diagram illustrates the primary reaction pathway and the critical competing side-reactions (hydrolysis) that the assay must detect.

ReactionPath cluster_legend Pathway Legend SM Methyl 3-(2-bromoethoxy)benzoate (SM) Prod Alkylated Product (Target) SM->Prod Sn2 Substitution (k1) Imp1 Impurity A: Hydrolyzed Ester (Acid) SM->Imp1 Ester Hydrolysis (k2, High pH/H2O) Imp2 Impurity B: Elimination Product (Vinyl Ether) SM->Imp2 E2 Elimination (Strong Base) Nu Nucleophile (Amine/Thiol) Nu->Prod key Green: Desired Path Red: Degradation Path

Figure 1: Reaction logic flow. The assay must resolve the Target (Green) from Impurities (Red) caused by harsh conditions.

Assay Selection Decision Tree

A logical guide for researchers to select the correct analytical method based on the reaction stage.

AssayDecision Start Start: Analyze Reaction Mix Q1 Is the reaction quantitative? Start->Q1 MethodA Use Method A: HPLC-UV (254 nm) Q1->MethodA Yes (Routine Check) MethodB Use Method B: LC-MS (ESI+) Q1->MethodB No (Unknown Peaks) Q2 Is kinetic data needed? MethodA->Q2 MethodC Use Method C: 1H NMR (In-situ) Q2->MethodA No (Standard Monitoring) Q2->MethodC Yes (Fast Reaction <5 min)

Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements.

References

  • Sigma-Aldrich. Methyl 3-(2-bromoethoxy)benzoate Product Specification & CAS Data. Retrieved from

  • Master Organic Chemistry. Alkyl Halide Reactivity: Bromides vs Chlorides in Nucleophilic Substitution. Retrieved from

  • Michigan State University (MSU) Chemistry. Nucleophilic Substitution Mechanisms: Kinetics and Leaving Group Effects. Retrieved from

  • Asian Journal of Applied Science and Technology. HPLC Method Development for Benzoate Esters. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Application of Amino-Benzoate Linkers. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 3-(2-bromoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 3-(2-bromoethoxy)benzoate is not merely a "toxic waste" item; it is a functionalized alkylating agent. Its disposal requires strict adherence to Halogenated Organic protocols.[1][2] Improper disposal (e.g., mixing with general organic solvents or drain disposal) poses severe regulatory risks and potential exothermic reactivity hazards if introduced to strong nucleophiles in a waste drum.[3]

Immediate Action Checklist
  • Segregation: Must be separated from non-halogenated solvents.[4]

  • Container: High-density polyethylene (HDPE) or glass; avoid metal if acidic hydrolysis is suspected.

  • Labeling: Clearly mark as "HALOGENATED ORGANIC WASTE" with specific chemical name.

Chemical Profile & Hazard Logic

To handle this compound safely, one must understand the causality of its hazards.[5] We analyze the molecule based on its functional groups to predict reactivity and toxicity.

Functional GroupHazard MechanismOperational Implication
Alkyl Bromide (Primary)Alkylation: The terminal bromine is a good leaving group. It can alkylate DNA (mutagenic potential) and react with nucleophiles (amines, thiols).[3]Strict PPE: Double nitrile gloves are required. Waste: Do not mix with strong bases (e.g., hydroxide waste) to avoid uncontrolled substitution/elimination reactions.[3]
Benzoate Ester Hydrolysis: Susceptible to hydrolysis in acidic or basic conditions, releasing the free acid and alcohol.Storage: Keep away from moisture. Disposal: Ensure waste stream pH is neutral (4–9) to prevent container pressurization from hydrolysis byproducts.
Halogen Content Incineration Requirement: Combustion produces HBr (corrosive gas).Segregation: Must go to a facility equipped with acid gas scrubbers. Never mix with fuel-blending (non-halogenated) waste streams.[4]

Waste Segregation Protocol

The most critical step in laboratory disposal is the initial segregation at the bench.

The "Halogen Rule"

If the waste stream contains >1000 ppm (0.1%) halogenated content, the entire container must be classified as Halogenated Waste. Methyl 3-(2-bromoethoxy)benzoate is ~27% Bromine by weight. Therefore, even small amounts contaminate large volumes of solvent.[3]

Compatibility Matrix
Waste StreamCompatibilityRationale
Halogenated Organics YES Compatible with DCM, Chloroform, etc.[3]
Non-Halogenated Organics NO Contaminates fuel-blending streams; expensive re-classification required.
Aqueous Acid/Base NO Risk of hydrolysis; potential exotherms.
Oxidizers NO Potential for violent reaction; formation of toxic brominated byproducts.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid/Liquid Substance

Used for expired reagents or surplus synthesis product.

  • Container Selection: Use a dedicated wide-mouth jar (HDPE or Amber Glass).

  • Transfer: Dissolving the solid in a minimal amount of Dichloromethane (DCM) or Acetone is often safer than disposing of dry powder, which can disperse.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Methyl 3-(2-bromoethoxy)benzoate (Solution).

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Secondary Containment: Place the jar into the satellite accumulation area's secondary tray.

Scenario B: Disposal of Reaction Mixtures

Used when the compound is dissolved in a solvent (e.g., DMF, THF, Acetonitrile).[3]

  • Quenching (If Reactive): If the mixture contains residual reagents (e.g., base used for alkylation), quench to neutral pH (6–8) before bottling.[3]

  • Solvent Check:

    • If solvent is DCM/Chloroform : Pour directly into "Halogenated Waste".

    • If solvent is Acetone/Methanol/Ethyl Acetate : Because it contains the brominated solute, it MUST still go into "Halogenated Waste".

  • Log Entry: Record the approximate mass of the brominated compound added to the carboy.

Decision Logic Visualization

The following diagram illustrates the critical decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Waste Material: Methyl 3-(2-bromoethoxy)benzoate State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid In Solution State->Liquid Dissolve Recommended: Dissolve in minimal Acetone or DCM Solid->Dissolve SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream HALOGENATED WASTE STREAM (Red Can/Tag) Dissolve->HaloStream Safe Path SolventCheck->HaloStream Yes (e.g. DCM) SolventCheck->HaloStream No (e.g. EtOAc) *Contaminated by solute* NonHaloStream NON-HALOGENATED STREAM (Do Not Use) HaloStream->NonHaloStream NEVER MIX

Figure 1: Decision tree ensuring correct classification of brominated organic waste. Note that presence of the solute overrides the solvent classification.

Emergency Procedures (Spills)

Do not use paper towels. Cellulose can react with alkylating agents or become a secondary fire hazard if the solvent is flammable.

  • Evacuate & Ventilate: If spill is >100mL outside a hood, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[3]

  • Containment: Use a non-combustible absorbent such as vermiculite, dry sand, or a commercial spill pillow designed for organics.[3]

  • Cleanup:

    • Cover the spill with absorbent.[5]

    • Scoop material into a wide-mouth jar or heavy-duty waste bag.

    • Label as "Debris contaminated with Methyl 3-(2-bromoethoxy)benzoate".

    • Dispose of as Solid Hazardous Waste (Halogenated).

Regulatory Context (RCRA)

For US-based laboratories operating under EPA RCRA regulations:

  • Waste Codes: While this specific molecule is not P-listed or U-listed, the waste stream usually carries:

    • D001 (Ignitable) - If dissolved in flammable solvents.

    • F002/F001 - If mixed with spent halogenated solvents.[6]

  • Cradle-to-Grave: As the generator, you remain liable for this waste until it is destroyed.[3] Ensuring it is flagged as "Halogenated" ensures the incineration facility uses the correct temperature and scrubbing to prevent the release of bromine gas into the atmosphere.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 3-(bromomethyl)benzoate (Structural Analog). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.